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Diethyl 2-(2-nitro-1-phenylethyl)malonate Documentation Hub

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  • Product: Diethyl 2-(2-nitro-1-phenylethyl)malonate
  • CAS: 22975-21-9

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic & Kinetic Stability of Diethyl 2-(2-nitro-1-phenylethyl)malonate

Executive Summary Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS: 22975-21-9) represents a classic "thermodynamic sink" in conjugate addition chemistry, serving as the pivotal intermediate in the synthesis of γ-aminobuty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS: 22975-21-9) represents a classic "thermodynamic sink" in conjugate addition chemistry, serving as the pivotal intermediate in the synthesis of γ-aminobutyric acid (GABA) analogs, including Phenibut and Baclofen (when using the p-chloro derivative).

For researchers and process chemists, the stability of this molecule is bifurcated into two distinct regimes:[1]

  • Thermodynamic Reversibility (The Retro-Michael Threat): In solution, particularly in the presence of bases, the molecule exists in equilibrium with its precursors (trans-β-nitrostyrene and diethyl malonate). High temperatures shift this equilibrium backward, reducing yield and purity.[1]

  • Kinetic Degradation (Storage Risks): In the solid state or wet solvents, the molecule is susceptible to irreversible hydrolysis of the ester moieties, followed by spontaneous decarboxylation.

This guide provides the mechanistic insight and experimental protocols necessary to control these factors during drug development and storage.

Part 1: Molecular Architecture & Chemical Context

The Structural Scaffold

The molecule features a stereogenic center at the


-position (relative to the nitro group) and a pro-chiral center at the malonate 

-carbon. The high acidity of the malonate proton (

) and the electron-withdrawing nature of the nitro group create a unique push-pull system that defines its reactivity.
The Michael Equilibrium (Thermodynamic Control)

Unlike many C-C bond formations which are considered irreversible, the addition of malonates to nitroalkenes is reversible. The forward reaction is exothermic (


) and has a negative entropy of activation (

) due to the ordering of two molecules into one.

Key Insight: According to Le Chatelier’s principle, higher temperatures favor the reverse reaction (Retro-Michael) . This is the primary cause of yield loss during recrystallization or high-temperature workups.

Pathway Visualization

The following diagram illustrates the competing pathways: the reversible equilibrium and the irreversible degradation.

StabilityPathways cluster_equilibrium Thermodynamic Equilibrium (Reversible) cluster_degradation Kinetic Degradation (Irreversible) Reactants Reactants (Nitrostyrene + Diethyl Malonate) Product Target Adduct (Diethyl 2-(2-nitro-1-phenylethyl)malonate) Reactants->Product k_forward (Exothermic) Product->Reactants k_reverse (High T, Base) Hydrolysis Mono/Di-Acid Intermediate Product->Hydrolysis +H2O / H+ or OH- Decarb Decarboxylated Product (GABA Analog Precursor) Hydrolysis->Decarb -CO2 (Heat)

Caption: Figure 1.[1][2] The stability landscape.[3] The blue node represents the target. The red arrow indicates the Retro-Michael pathway (thermodynamic instability), while the yellow/black path represents irreversible chemical degradation.

Part 2: Thermodynamic vs. Kinetic Analysis

The Retro-Michael Reaction

The stability constant (


) for this adduct is solvent-dependent. In polar protic solvents (like methanol), hydrogen bonding stabilizes the nitro group, potentially shifting equilibrium toward the adduct.[1] However, in non-polar solvents at reflux, the retro-reaction is significant.[1]
ParameterEffect on StabilityMechanism
Temperature Destabilizing High T increases

more than

; entropy favors dissociation.
pH > 10 Destabilizing Deprotonation of the malonate

-proton facilitates the elimination mechanism (E1cB-like).
Dilution Destabilizing Lower concentration favors the side with more moles (Reactants), shifting equilibrium left.[1]
Hydrolysis and Decarboxylation

While the Retro-Michael reaction is an equilibrium issue, hydrolysis is a storage issue. The ethyl esters are stable at neutral pH but rapidly hydrolyze in the presence of moisture and trace acid/base.

  • Critical Threshold: Water content > 0.5% w/w significantly accelerates degradation.

  • Decarboxylation: Once hydrolyzed to the malonic acid derivative, decarboxylation occurs at temperatures as low as 60-80°C, releasing

    
    .[1]
    

Part 3: Experimental Protocols for Stability Assessment

Protocol A: Determination of Retro-Michael Reversion

This protocol validates the thermodynamic stability of the molecule in solution.

Objective: Quantify the reversion to nitrostyrene at elevated temperatures.

  • Preparation: Dissolve 50 mg of pure Diethyl 2-(2-nitro-1-phenylethyl)malonate in 10 mL of Toluene-d8 (for NMR) or Toluene (for HPLC).

  • Baseline: Acquire a

    
     spectrum/chromatogram. Ensure no nitrostyrene (distinct vinyl protons at 
    
    
    
    7.5-8.0 ppm) is present.
  • Thermal Stress: Heat the solution to 80°C.

  • Sampling: Aliquot samples at 1h, 4h, and 24h.

  • Analysis:

    • HPLC: Monitor the appearance of the Trans-

      
      -nitrostyrene peak (typically less polar, longer retention time on C18).
      
    • Calculation: % Reversion =

      
      .[1]
      
Protocol B: Forced Degradation (Solid State)

Objective: Assess shelf-life stability against hydrolysis.

  • Conditions: Place 1g samples in open vials within humidity chambers:

    • Condition A: 25°C / 60% RH (Ambient)

    • Condition B: 40°C / 75% RH (Accelerated)

  • Duration: 1 week and 4 weeks.

  • Analysis: Dissolve in MeCN/Water and analyze via LC-MS. Look for

    
     (loss of ethyl) or 
    
    
    
    (decarboxylation) fragments.

Part 4: Process Optimization & Storage

To maximize the thermodynamic stability during processing and storage, the following control strategy is recommended:

Reaction Quenching

Since the reaction is reversible and base-catalyzed, acidic quenching is mandatory .

  • Action: Upon reaction completion, immediately neutralize the catalyst (e.g., thiourea/base complex) with 1N HCl or acetic acid.[1] This "locks" the kinetic product by removing the base required for the Retro-Michael pathway.

Solvent Selection for Recrystallization

Avoid boiling high-boiling solvents (like toluene) for extended periods.

  • Recommendation: Use Ethanol/Hexane or IPA mixtures. Keep temperatures below 60°C. If higher temperatures are needed, ensure high concentration to favor the adduct (Le Chatelier's principle).[1]

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Argon or Nitrogen blanket (prevents moisture ingress).

  • Container: Amber glass (though not strictly photolabile, this prevents radical formation in the nitro group).[1]

Stability Workflow Diagram

StabilityWorkflow cluster_check Quality Control Gate Start Crude Reaction Mixture Quench Acidic Quench (Stops Retro-Michael) Start->Quench Immediate Workup Aqueous Wash & Drying (Removes Base/Water) Quench->Workup pH < 7 Isolation Crystallization (< 60°C, High Conc.) Workup->Isolation Remove solvent Storage Storage: 4°C, Dry, Inert Gas Isolation->Storage Purified Solid Check HPLC Purity Check (Limit Nitrostyrene < 0.1%) Isolation->Check Check->Storage Pass

Caption: Figure 2. Process workflow to ensure maximum stability. The Acidic Quench is the critical control point (CCP) to prevent thermodynamic reversion.

References

  • Synthesis of (S)-Baclofen via Asymmetric Michael Addition. Source: MDPI (Molecules). Context: Details the organocatalytic addition of malonates to nitroalkenes and the subsequent transformation to Baclofen. URL:[Link][1]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines. Source: MDPI (Chemistry). Context: Provides specific NMR and thermal analysis (TGA) data for the diethyl malonate/nitrostyrene adduct and discusses the mechanism. URL:[Link][1]

  • Michael Addition - Organic Chemistry Portal. Source: Organic Chemistry Portal.[4] Context: Authoritative overview of the thermodynamics and reversibility of the Michael addition reaction. URL:[Link]

  • Diethyl 2-(2-nitro-1-phenylethyl)malonate Compound Summary. Source: PubChem.[5] Context: Physical properties, safety data (GHS), and chemical identifiers (CID 313659).[1][5] URL:[Link][1]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Isolation of Diethyl 2-(2-nitro-1-phenylethyl)malonate

This technical guide details the solubility profile, physicochemical properties, and isolation strategies for Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS: 22975-21-9), a critical intermediate in the synthesis of the G...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical properties, and isolation strategies for Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS: 22975-21-9), a critical intermediate in the synthesis of the GABA-B agonist Baclofen .

Executive Summary

Diethyl 2-(2-nitro-1-phenylethyl)malonate is the Michael adduct formed by the condensation of diethyl malonate and


-nitrostyrene.[1] Its solubility profile is the governing factor in its isolation efficiency and downstream conversion to Baclofen.

While often isolated as a viscous yellow oil , high-purity samples can crystallize as a low-melting solid (approx. 64°C). This duality necessitates a solubility strategy that accommodates both liquid-liquid extraction (for the oil phase) and crystallization thermodynamics (for the solid phase).

Physicochemical Characterization

PropertyValueNotes
IUPAC Name Diethyl 2-(2-nitro-1-phenylethyl)propanedioate
CAS Number 22975-21-9
Molecular Formula

Molecular Weight 309.32 g/mol
Physical State Viscous Oil / Low-melting SolidOften oils due to trace impurities; pure polymorph melts ~64°C.
LogP (Predicted) ~2.5Lipophilic; partitions strongly into organic phases.[2][3]
H-Bond Donors 0Aprotic acceptor; limited water solubility.

Solubility Profile & Solvent Selection

The solubility behavior of this intermediate is dictated by its lipophilic diester moiety and the polar nitro group . The following data categorizes solvents based on their utility in process chemistry (Extraction vs. Crystallization).

Qualitative Solubility Data
Solvent ClassSpecific SolventsSolubility StatusProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformVery High Primary extraction solvents. Excellent for solubilizing the oily crude.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Greener alternative to DCM for extraction.
Aromatic Toluene, XyleneHigh Used for high-temperature synthesis; product remains soluble upon cooling.
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate / Temp. Dependent Critical for Crystallization. High solubility at reflux; moderate-to-low at

.
Ethers THF, Diethyl Ether, MTBEHigh Good solubility; MTBE is useful for precipitation when mixed with alkanes.
Alkanes n-Hexane, n-Heptane, CyclohexaneLow / Insoluble Anti-solvent. Used to force precipitation or oiling-out of the product.
Aqueous Water, BrineInsoluble Immiscible. Product partitions >99% into the organic layer.
Thermodynamic Implications for Process Design
  • Extraction Efficiency: Due to a LogP of ~2.5, the partition coefficient (

    
    ) heavily favors the organic phase. A single extraction with Dichloromethane  or Ethyl Acetate  typically recovers >95% of the product from an aqueous quench.
    
  • Crystallization Window: The compound exhibits a steep solubility curve in Methanol . Process chemists often dissolve the crude oil in warm Methanol and cool slowly to

    
     to induce crystallization. If the oil persists, seeding with a pure crystal is required to overcome the kinetic barrier to nucleation.
    

Process Workflow: Synthesis to Isolation

The following diagram illustrates the standard workflow for synthesizing and isolating the intermediate, highlighting where solubility parameters dictate the operation.

IsolationWorkflow Start Reagents: Diethyl Malonate + Beta-Nitrostyrene Reaction Michael Addition (Solvent: EtOH/NaOEt or Toluene/Cat) Start->Reaction Reflux Quench Acidic Quench (Partitioning Step) Reaction->Quench Complete Conversion Extraction Phase Separation (Organic: DCM or EtOAc) Quench->Extraction Product enters Organic Phase Concentration Solvent Removal (Vacuum Distillation) Extraction->Concentration Dry over MgSO4 CrudeState Crude Product (Viscous Yellow Oil) Concentration->CrudeState Decision Is Purity > 95%? CrudeState->Decision Crystallization Recrystallization Solvent: Methanol or EtOH Temp: Reflux -> 0°C Decision->Crystallization Yes (Attempt Solidification) Chromatography Column Chromatography Eluent: Hexane/EtOAc Decision->Chromatography No (Remove Impurities) FinalProduct Pure Intermediate (Solid mp ~64°C or Pure Oil) Crystallization->FinalProduct Filtration Chromatography->FinalProduct Evaporation

Figure 1: Isolation workflow emphasizing solubility-driven unit operations.

Experimental Protocol: Determination of Solubility Metastable Zone

Since specific Apelblat coefficients are not available in public literature for this specific intermediate, the following protocol is the industry standard for generating the Metastable Zone Width (MSZW) , which is crucial for scalable crystallization.

Objective

Determine the saturation (


) and nucleation (

) temperatures in Methanol to optimize yield.
Materials
  • Solute: Diethyl 2-(2-nitro-1-phenylethyl)malonate (Crude or Semi-pure).

  • Solvent: HPLC Grade Methanol.

  • Equipment: Jacketed glass reactor with overhead stirrer and turbidity probe (or visual inspection).

Methodology
  • Preparation: Prepare 5 vials with increasing concentrations of the solute in Methanol (e.g., 0.2, 0.3, 0.4, 0.5, 0.6 g/mL).

  • Heating (Dissolution): Heat the mixtures at a rate of

    
     until the solution becomes perfectly clear. Record this temperature as 
    
    
    
    (Saturation Temperature).
  • Cooling (Nucleation): Cool the clear solution at a rate of

    
    .
    
  • Observation: Record the temperature at which the first distinct turbidity or crystal appears. Record this as

    
      (Nucleation Temperature).
    
  • Analysis: Plot Concentration (

    
    -axis) vs. Temperature (
    
    
    
    -axis). The region between the
    
    
    curve and
    
    
    curve is the Metastable Zone .
    • Insight: To grow large, pure crystals, maintain the process temperature within this zone after seeding.

Visualization of Solubility Trends

The following diagram maps the solubility logic based on solvent polarity and hydrogen bonding capability.

SolubilityMap Compound Diethyl 2-(2-nitro-1-phenylethyl)malonate (Lipophilic Diester) HighSol High Solubility (DCM, EtOAc, Toluene) Van der Waals + Dipole-Dipole Compound->HighSol Similar Polarity TempSol Temp-Dependent Solubility (MeOH, EtOH) Polarity Mismatch at Low Temp Compound->TempSol Crystallization Window Insoluble Insoluble / Anti-Solvent (Water, Hexane) Hydrophobic Effect / Packing Compound->Insoluble Phase Separation

Figure 2: Solubility interaction map based on intermolecular forces.

References

  • Synthesis of Baclofen; an Alternative Approach. Brieflands. Detailed synthesis protocol involving the Michael addition of diethyl malonate to beta-nitrostyrene.

  • Diethyl 2-(2-nitro-1-phenylethyl)malonate Compound Summary. PubChem. Physicochemical properties, molecular weight, and computed descriptors.[3][4][5][6][7]

  • Reaction of

    
    -Nitrostyrene with Diethyl Malonate in the Presence of Bispidines. MDPI Molecules. Describes the synthesis, isolation (as oil/solid), and characterization of the racemic intermediate. 
    
  • Diethyl 2-ethyl-2-phenylmalonate Physical Properties. Sigma-Aldrich. Comparative physical data for structural analogs (liquid/solid states).

  • Solubility of Organic Compounds in Alcohols. NIST WebBook. General thermodynamic reference for ester solubility behavior.

Sources

Foundational

Safety data sheet (SDS) and hazards for Diethyl 2-(2-nitro-1-phenylethyl)malonate

Technical Whitepaper: Risk Profile and Handling of Diethyl 2-(2-nitro-1-phenylethyl)malonate Executive Summary & Chemical Identity Diethyl 2-(2-nitro-1-phenylethyl)malonate is a critical synthetic intermediate, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Risk Profile and Handling of Diethyl 2-(2-nitro-1-phenylethyl)malonate

Executive Summary & Chemical Identity

Diethyl 2-(2-nitro-1-phenylethyl)malonate is a critical synthetic intermediate, primarily utilized in the pharmaceutical manufacturing of


-aminobutyric acid (GABA) analogs, specifically Baclofen  and Phenibut .[1] It is formed via the Michael addition of diethyl malonate to 

-nitrostyrene.[1]

While often treated as a standard organic intermediate, its nitro-aliphatic moiety introduces specific thermal stability and decomposition hazards that are frequently underestimated in bench-scale R&D but become critical during scale-up.[1]

Chemical Identification
ParameterDetail
IUPAC Name Diethyl 2-(2-nitro-1-phenylethyl)propanedioate
Common Name Baclofen Intermediate; Nitro-Michael Adduct
CAS Number 22975-21-9
Molecular Formula

Molecular Weight 309.32 g/mol
Physical State Viscous yellow oil or low-melting solid (depending on purity/enantiomer)
Solubility Soluble in EtOH, EtOAc, DCM, DMSO; Insoluble in water

Hazard Identification (GHS Classification)

This compound is not classified as a high-explosive nitro compound (like TNT), but it possesses significant irritant properties and specific reactivity hazards.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements
CodeHazard StatementSeverity
H302 Harmful if swallowedAcute Toxicity (Oral) - Cat 4
H315 Causes skin irritationSkin Corr./Irrit.[1][2][3][4][5] - Cat 2
H319 Causes serious eye irritationEye Dam./Irrit.[1][2][3][5][6] - Cat 2A
H335 May cause respiratory irritationSTOT SE - Cat 3
"Hidden" Process Hazards (Non-GHS)
  • Thermal Decomposition: Nitro-aldol and Michael adducts are prone to retrograde reactions or decomposition releasing nitrogen oxides (

    
    ) at elevated temperatures (>100°C).
    
  • Base Sensitivity: In the presence of strong bases (alkoxides), the compound can undergo retro-Michael addition, regenerating

    
    -nitrostyrene (a lachrymator and sensitizer).
    

Synthesis & Process Safety: The Michael Addition

The primary risk exposure occurs during the synthesis of this compound. The reaction involves the conjugate addition of diethyl malonate to trans-


-nitrostyrene using a base catalyst (e.g., Sodium ethoxide, Potassium tert-butoxide, or organocatalysts).[1]
Critical Control Points (CCPs)
  • Exotherm Control: The Michael addition is exothermic. On a multigram scale, uncontrolled addition of the catalyst can lead to a thermal runaway, potentially triggering the decomposition of the nitro group.

  • Quenching: Acidification must be controlled. Rapid neutralization can generate heat and gas if carbonate bases are used.

Process Safety Workflow (DOT Diagram)

SynthesisSafety cluster_risk Risk Zone Start Reagents: Diethyl Malonate + Beta-Nitrostyrene Catalyst Catalyst Addition (Base) Start->Catalyst Reaction Michael Addition (Exothermic) Catalyst->Reaction Initiation Monitor Monitor Internal Temp Reaction->Monitor Quench Acid Quench (Neutralization) Reaction->Quench Completion Cooling Cooling System (Keep < 40°C) Cooling->Reaction Stabilize Monitor->Cooling Temp > Setpoint Isolation Product Isolation (Evaporation) Quench->Isolation Waste Waste Disposal (No Strong Bases) Isolation->Waste Filtrates

Figure 1: Process safety workflow for the synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate, highlighting the critical exothermic control zone.

Safe Handling Protocols

Personal Protective Equipment (PPE)
  • Respiratory: A NIOSH-approved N95 (dust) or P100 (if aerosolized) respirator is recommended.[1] If heating the compound, use a half-mask with organic vapor/acid gas cartridges to protect against potential

    
     or solvent vapors.
    
  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally good for esters, but change immediately upon splash.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient due to the risk of severe irritation from the nitro moiety.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature for short periods, long-term storage can lead to slow decomposition or hydrolysis of the ester groups.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation or moisture absorption.

  • Incompatibilities:

    • Strong Bases: Cause degradation/retro-reaction.[1]

    • Reducing Agents: Can reduce the nitro group to an amine (uncontrolled reaction).

    • Acids: Hydrolysis of ester groups.

Emergency Response Procedures

Spill Response Logic

The compound is an oil/solid that is difficult to clean with water alone. It requires organic solvents for solubilization, which introduces flammability risks.

SpillResponse Spill Spill Detected Assess Assess Volume & Fume Generation Spill->Assess Small Small (< 10g) Assess->Small Large Large (> 10g) Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Large->Evacuate If Fumes Present Ventilate Ventilate Fume Hood Large->Ventilate If Contained Solvent Clean Surface with Ethanol/Acetone Absorb->Solvent Wash Final Wash Soap & Water Solvent->Wash Ventilate->Absorb

Figure 2: Decision logic for spill response. Note that ethanol is the preferred solvent for cleaning surfaces as the compound is water-insoluble.[1]

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[5][7] Medical attention is mandatory due to the irritant nature of nitro-compounds.

  • Skin Contact: Wash with soap and water.[3][5][7] Do not use solvents on skin (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel (risk of methemoglobinemia from nitro absorption, though low for this specific molecule).

Waste Disposal

  • Classification: Hazardous Chemical Waste.

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Critical Warning: Do not mix with strong alkaline waste streams. The presence of unreacted

    
    -nitrostyrene or the product itself in high-pH waste cans can lead to polymerization or heat generation.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313659, Diethyl 2-(2-nitro-1-phenylethyl)malonate. Retrieved from [Link]

  • Tehrani, M. H. H., et al. (2003). Synthesis of Baclofen; an Alternative Approach.[8] Iranian Journal of Pharmaceutical Research. (Contextualizing the synthesis pathway and intermediates).

  • European Chemicals Agency (ECHA). C&L Inventory: Diethyl 2-(2-nitro-1-phenylethyl)malonate.[1][2] Retrieved from [Link][1][2]

Sources

Exploratory

Stereochemical Control in the Synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate: A Technical Guide

Executive Summary Diethyl 2-(2-nitro-1-phenylethyl)malonate represents a critical scaffold in the asymmetric synthesis of -amino acids, including therapeutically relevant GABA analogs such as Phenibut and Baclofen. The m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2-(2-nitro-1-phenylethyl)malonate represents a critical scaffold in the asymmetric synthesis of


-amino acids, including therapeutically relevant GABA analogs such as Phenibut and Baclofen. The molecule's value lies in its single stereocenter at the benzylic position, generated via the Michael addition of diethyl malonate to trans-

-nitrostyrene.

Achieving high enantiomeric excess (ee) for this transformation requires a departure from classical base catalysis (which yields racemates) toward bifunctional organocatalysis or chiral metal-ligand systems. This guide details the mechanistic underpinnings, validated experimental protocols, and analytical frameworks necessary to synthesize and characterize this compound with high stereochemical integrity.

Mechanistic Underpinnings: The Bifunctional Activation Mode

The formation of the chiral center at the


-position relative to the nitro group is governed by the facial selectivity of the nucleophilic attack. In the absence of a chiral influence, the malonate enolate attacks the planar nitrostyrene with equal probability from the Re or Si face, resulting in a racemic mixture.

To induce chirality, we employ bifunctional organocatalysis , specifically utilizing thiourea-based catalysts (e.g., Takemoto’s catalyst). This system operates on a "dual activation" principle:

  • Electrophile Activation: The thiourea moiety forms double hydrogen bonds with the oxygens of the nitro group, lowering the LUMO energy of the nitrostyrene and fixing its conformation.

  • Nucleophile Activation: The tertiary amine moiety of the catalyst deprotonates the diethyl malonate, generating a chiral ion pair held in close proximity to the activated electrophile.

This rigid transition state blocks one face of the electrophile, forcing the enolate to attack from the opposite side, typically yielding the (


)- or (

)-enantiomer with high selectivity (>90% ee).
Visualization: Bifunctional Catalytic Cycle

The following diagram illustrates the catalytic cycle and the transition state assembly.

MichaelAddition Substrates Substrates: Diethyl Malonate + trans-beta-Nitrostyrene Complex Transition State Assembly: 1. Thiourea H-bonds to Nitro (LUMO Lowering) 2. Amine deprotonates Malonate (HOMO Raising) 3. Chiral Environment Established Substrates->Complex + Catalyst Catalyst Bifunctional Catalyst (Thiourea-Amine) Catalyst->Complex CC_Bond C-C Bond Formation (Stereodetermining Step) Complex->CC_Bond Nucleophilic Attack ProtonTransfer Proton Transfer & Catalyst Release CC_Bond->ProtonTransfer ProtonTransfer->Catalyst Regeneration Product Chiral Product: Diethyl 2-(2-nitro-1-phenylethyl)malonate (High ee) ProtonTransfer->Product

Caption: Figure 1. Bifunctional organocatalytic cycle showing simultaneous activation of the nitrostyrene electrophile and malonate nucleophile.

Experimental Protocol: Enantioselective Synthesis

This protocol utilizes a thiourea-based organocatalyst.[1][2][3][4] The choice of solvent is critical; non-polar solvents like toluene or xylene are preferred over polar protic solvents to maximize the strength of the hydrogen-bonding interactions essential for stereocontrol.

Reagents and Equipment[1][2][3][4][6][7][8]
  • Substrates: trans-

    
    -Nitrostyrene (1.0 equiv), Diethyl malonate (1.5 equiv).
    
  • Catalyst: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (Takemoto's Catalyst) (10 mol%).

  • Solvent: Toluene (anhydrous).[5]

  • Equipment: Flame-dried round-bottom flask, magnetic stir bar, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Argon, dissolve trans-

    
    -nitrostyrene (149 mg, 1.0 mmol) and Takemoto's catalyst (41 mg, 0.1 mmol) in anhydrous toluene (1.0 mL).
    
    • Why: High concentration (1.0 M) favors the bimolecular reaction rate. Toluene ensures the catalyst-substrate H-bonds are not disrupted by solvent competition.

  • Initiation: Add diethyl malonate (0.23 mL, 1.5 mmol) in one portion at room temperature (

    
    ).
    
    • Note: Cooling to

      
       may improve ee slightly but significantly retards the reaction rate.
      
  • Reaction: Stir the mixture vigorously for 24–48 hours. Monitor conversion via TLC (Hexane:EtOAc 80:20). The product typically appears as a new spot at

    
    , while nitrostyrene (
    
    
    
    ) disappears.
  • Quench and Workup: Upon full conversion, concentrate the reaction mixture directly under reduced pressure.

    • Self-Validating Step: Avoid aqueous workup if possible to prevent emulsion formation; the catalyst can often be removed during chromatography.

  • Purification: Purify the residue via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 90:10 to 80:20).

  • Yield: Expect a colorless to pale yellow oil (85–95% yield).

Analytical Validation: Proving Chirality

Mere synthesis is insufficient; the stereochemical integrity must be quantified. The following analytical data provides the "truth" of the experiment.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee).

  • Column: Daicel Chiralpak AD-H or OD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 70 : 30).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 210 nm or 254 nm.

  • Retention Times (Typical for AD-H, 90:10):

    • Minor Enantiomer (

      
      ): 
      
      
      
      min[6]
    • Major Enantiomer (

      
      ): 
      
      
      
      min
    • Note: Assignment depends on the specific catalyst used; verify with a racemic standard.

Nuclear Magnetic Resonance (NMR) Characterization

While NMR cannot distinguish enantiomers without a chiral shift reagent, it confirms the structural connectivity.

Table 1: Key NMR Signals for Diethyl 2-(2-nitro-1-phenylethyl)malonate

NucleusShift (

ppm)
MultiplicityAssignmentStructural Insight

H
7.10 – 7.35Multiplet (5H)Ar-H Phenyl ring protons.

H
4.85 – 4.95Multiplet (2H)-CH

NO

Diastereotopic protons adjacent to nitro group.

H
4.20 – 4.25Multiplet (1H)Ar-CH -The chiral benzylic proton.

H
3.82Doublet (

Hz)
-CH (CO

Et)

Malonate proton; coupling indicates connectivity.

H
3.90 – 4.20Multiplet (4H)-OCH

CH

Ethyl ester methylene groups.

C
166.8, 167.4SingletsC =ONon-equivalent ester carbonyls due to chirality.

Pharmaceutical Relevance: Pathway to GABA Analogs[1]

This Michael adduct is a direct precursor to


-amino acids. The nitro group serves as a masked amine, while the malonate provides the carboxylic acid framework.
Downstream Transformation Workflow
  • Reduction: Hydrogenation (H

    
    , Raney Ni or Pd/C) converts the NO
    
    
    
    group to NH
    
    
    .
  • Cyclization (Optional): The resulting amine can attack the ester to form

    
    -lactams (pyrrolidones), structurally related to Rolipram.
    
  • Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ethyl groups and decarboxylates the malonate to yield the

    
    -phenyl-
    
    
    
    -aminobutyric acid (Phenibut analog).

Downstream Adduct Michael Adduct (Chiral Nitro-Diester) Reduction Reduction (H2, Raney Ni) Adduct->Reduction AminoEster Intermediate: Gamma-Amino Diester Reduction->AminoEster Hydrolysis Hydrolysis & Decarboxylation (6M HCl, Reflux) AminoEster->Hydrolysis Lactam Alternative: Gamma-Lactam (Rolipram Scaffold) AminoEster->Lactam Spontaneous Cyclization (if pH neutral) Target Target API: Beta-Phenyl-GABA Analog (e.g., Phenibut) Hydrolysis->Target

Caption: Figure 2.[3] Synthetic utility of the Michael adduct in accessing pharmaceutical GABA analogs.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link

  • Mortezaei, S., & Catarineu, N. R. (2024).[3][4] Asymmetric Conjugate Addition of Malonates to Nitrostyrenes using Ambidextrous Catalysis. Royal Society of Chemistry. Link

  • PubChem. (2025).[7] Diethyl 2-(2-nitro-1-phenylethyl)malonate Compound Summary. National Library of Medicine. Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Link

  • Encyclopedia.pub. (2022). Michael Addition of Carbonyl Compounds to

    
    -Unsaturated Nitroalkenes.[1][8] Link
    

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Michael Addition to Yield Diethyl 2-(2-nitro-1-phenylethyl)malonate

Executive Summary This application note details the protocol for the highly enantioselective Michael addition of diethyl malonate to trans- -nitrostyrene using a bifunctional thiourea organocatalyst (Takemoto's Catalyst)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the highly enantioselective Michael addition of diethyl malonate to trans-


-nitrostyrene using a bifunctional thiourea organocatalyst (Takemoto's Catalyst). This transformation is a critical carbon-carbon bond-forming reaction, serving as a gateway to chiral 

-amino acids and GABA-analog therapeutics (e.g., Baclofen, Phenibut precursors).

Unlike metal-catalyzed variants, this organocatalytic route avoids toxic transition metals, offering a "green chemistry" compliant pathway with high enantiomeric excess (>90% ee) and operational simplicity.

Mechanistic Principles & Rational Design

The Challenge

The Michael addition of soft nucleophiles (malonates) to nitroolefins is thermodynamically favorable but kinetically slow without activation. Achieving enantioselectivity is difficult because the uncatalyzed racemic background reaction can compete with the catalyzed pathway, eroding enantiomeric excess (ee).

The Solution: Bifunctional Activation

We utilize Takemoto’s Catalyst (1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea). This small molecule operates via a dual-activation mechanism:[1][2]

  • Electrophile Activation: The thiourea moiety forms explicit double hydrogen bonds with the nitro group of the nitrostyrene, lowering the LUMO energy and anchoring the substrate orientation.

  • Nucleophile Activation: The basic tertiary amine moiety deprotonates the diethyl malonate, generating a transient chiral ammonium enolate.

This "soft-soft" interaction within the chiral pocket of the catalyst ensures that the nucleophile attacks the


-carbon of the nitrostyrene from a specific face (typically Si-face attack for the (

)-catalyst), resulting in high stereocontrol.
Mechanistic Pathway Diagram

MichaelAdditionMechanism Cat Takemoto Catalyst (Bifunctional) Complex Ternary Complex (Dual Activation) Cat->Complex H-Bonding & General Base Sub1 Diethyl Malonate (Nucleophile) Sub1->Complex Sub2 Trans-beta-nitrostyrene (Electrophile) Sub2->Complex TS Transition State (C-C Bond Formation) Complex->TS Rate Determining Step Prod Chiral Michael Adduct (S)-Enantiomer TS->Prod Recycle Catalyst Regeneration TS->Recycle Recycle->Cat Cycle

Figure 1: Dual activation cycle showing simultaneous engagement of the nucleophile and electrophile by the bifunctional catalyst.

Experimental Protocols

Critical Material Attributes (CMA)
ComponentGrade/RequirementRationale
Solvent (Toluene) Anhydrous, HPLC GradeNon-polar solvents maximize H-bond strength between catalyst and substrate. Water competes for H-bonds.
Diethyl Malonate Distilled, >99%Impurities (acids/bases) can trigger racemic background reactions.
Nitrostyrene RecrystallizedPolymerized or degraded starting material lowers yield and complicates purification.
Takemoto Catalyst >98% eeThe optical purity of the product is linearly dependent on the optical purity of the catalyst.
Protocol A: Preparation of Racemic Standard (Calibration)

Purpose: To establish HPLC retention times for both enantiomers.

  • Dissolve trans-

    
    -nitrostyrene (0.5 mmol) and diethyl malonate (1.0 mmol) in Toluene (2.0 mL).
    
  • Add Triethylamine (TEA) (0.5 mmol) or KOtBu (0.1 mmol).

  • Stir at Room Temperature (RT) for 2 hours.

  • Concentrate in vacuo.

  • Pass through a short silica plug (Hexane/EtOAc 80:20) to remove base/salts.

  • Isolate the racemic oil for HPLC method development.

Protocol B: Enantioselective Synthesis (Target Reaction)

Scale: 1.0 mmol (adaptable)

Step-by-Step Procedure:

  • Reactor Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon atmosphere.

  • Charge Reagents:

    • Add trans-

      
      -nitrostyrene (149 mg, 1.0 mmol).
      
    • Add Takemoto Catalyst (59 mg, 0.1 mmol, 10 mol%).

    • Add anhydrous Toluene (2.0 mL). Stir to ensure complete dissolution.

  • Initiation:

    • Add Diethyl malonate (0.30 mL, 2.0 mmol, 2.0 equiv) via syringe in one portion.

    • Note: Excess malonate drives the reaction to completion.

  • Reaction:

    • Stir vigorously at Room Temperature (20–25 °C) for 24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 80:20). Product

      
      , Nitrostyrene 
      
      
      
      . The nitrostyrene spot should disappear.
  • Workup:

    • The reaction is clean; no aqueous workup is typically required for organocatalysis.

    • Concentrate the reaction mixture directly on a rotary evaporator to remove Toluene.

  • Purification:

    • Perform Flash Column Chromatography on Silica Gel (SiO

      
      ).
      
    • Eluent: Gradient Hexane:Ethyl Acetate (90:10

      
       80:20).
      
    • Collect fractions containing the product (colorless to pale yellow oil).

    • Yield Expectation: 85–95%.

Analytical Validation

NMR Characterization
  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    
    
    7.35–7.18 (m, 5H, Ar-H), 4.85 (dd,
    
    
    Hz, 1H, CH
    
    
    H
    
    
    NO
    
    
    ), 4.78 (dd,
    
    
    Hz, 1H, CH
    
    
    H
    
    
    NO
    
    
    ), 4.25–4.15 (m, 1H, Ar-CH), 4.18 (q,
    
    
    Hz, 2H, OCH
    
    
    ), 4.02 (q,
    
    
    Hz, 2H, OCH
    
    
    ), 3.82 (d,
    
    
    Hz, 1H, CH(CO
    
    
    Et)
    
    
    ), 1.25 (t,
    
    
    Hz, 3H), 1.05 (t,
    
    
    Hz, 3H).[3]
Chiral HPLC Method

To determine Enantiomeric Excess (ee), compare the chiral run against the racemic standard (Protocol A).

ParameterCondition
Column Daicel Chiralpak AD-H (4.6 mm

250 mm, 5

m)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV @ 210 nm or 254 nm
Retention Times

(minor)

16 min;

(major)

23 min
Target ee > 90%

Workflow Visualization

Workflow Start Start: Dry Glassware Argon Atmosphere Mix Dissolve Nitrostyrene (1.0 eq) & Catalyst (10 mol%) in Toluene Start->Mix AddNuc Add Diethyl Malonate (2.0 eq) Mix->AddNuc React Stir RT, 24h (Monitor via TLC) AddNuc->React Check TLC: Nitrostyrene consumed? React->Check Check->React No Evap Concentrate in vacuo Check->Evap Yes Purify Flash Chromatography (Hex/EtOAc 80:20) Evap->Purify Analyze Chiral HPLC (Chiralpak AD-H) Purify->Analyze

Figure 2: Operational workflow from reaction setup to analytical validation.

Troubleshooting & Optimization

  • Low Enantioselectivity (<80% ee):

    • Cause: Moisture in the solvent. Water disrupts the precise H-bonding network between the thiourea and the nitro group.

    • Fix: Redistill Toluene over Sodium/Benzophenone or use molecular sieves (4Å).

    • Cause: Temperature too high.

    • Fix: Lower reaction temperature to 0 °C or -20 °C (Note: Reaction time will increase significantly, potentially to 48-72h).

  • Low Conversion:

    • Cause: Catalyst deactivation or poor reagent quality.

    • Fix: Ensure Nitrostyrene is bright yellow (not orange/brown). Increase catalyst loading to 15 mol% or increase Malonate equivalents to 3.0.

  • Racemization during Workup:

    • While rare for this specific compound, avoid prolonged exposure to strong bases or high heat during evaporation. The product contains an acidic proton at the malonate position (

      
      -proton) which is prone to epimerization if treated harshly, though the chiral center is at the 
      
      
      
      -position.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts.[4] Journal of the American Chemical Society, 125(42), 12672–12673.[4] [Link]

  • Takemoto, Y. (2005). Recognition and activation by organocatalysts.[5] Organic & Biomolecular Chemistry, 3(24), 4299-4306. [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. [Link]

Sources

Application

Application Note: Scalable Production Methods for Diethyl 2-(2-nitro-1-phenylethyl)malonate

-Nitrostyrene Executive Summary & Strategic Importance Diethyl 2-(2-nitro-1-phenylethyl)malonate is a pivotal intermediate in the synthesis of -amino acids, most notably the receptor agonist Baclofen and its analogs (Phe...

Author: BenchChem Technical Support Team. Date: March 2026


-Nitrostyrene

Executive Summary & Strategic Importance

Diethyl 2-(2-nitro-1-phenylethyl)malonate is a pivotal intermediate in the synthesis of


-amino acids, most notably the 

receptor agonist Baclofen and its analogs (Phenibut, Tolibut). The core transformation involves the Michael conjugate addition of diethyl malonate to

-nitrostyrene.[1][2]

While seemingly simple, scaling this reaction presents three distinct challenges:

  • Exotherm Control: The reaction is exothermic; thermal runaway can lead to the polymerization of nitrostyrene.

  • Stereocontrol: Bioactive derivatives often require high enantiomeric excess (

    
    ), necessitating asymmetric organocatalysis.
    
  • Atom Economy: Traditional alkoxide bases generate stoichiometric salt waste.

This guide details three validated protocols ranging from green batch synthesis to continuous flow manufacturing.

Core Reaction Scheme

ReactionScheme Reactant1 Diethyl Malonate (Michael Donor) Catalyst Catalyst (Base or Organocatalyst) Reactant1->Catalyst Reactant2 trans-beta-Nitrostyrene (Michael Acceptor) Reactant2->Catalyst Product Diethyl 2-(2-nitro-1-phenylethyl)malonate (Target Adduct) Catalyst->Product  C-C Bond Formation  (Michael Addition)

Figure 1: General reaction scheme for the conjugate addition of diethyl malonate to


-nitrostyrene.

Protocol A: Green Batch Synthesis (Racemic)

Objective: High-throughput production of the racemic intermediate for non-chiral applications or subsequent resolution. Mechanism: Mild inorganic base catalysis in green solvents (Ethanol) or solvent-free conditions to minimize waste (E-Factor).

Materials
  • Diethyl malonate (1.2 equiv)

  • 
    -Nitrostyrene (1.0 equiv)
    
  • Potassium Carbonate (

    
    , 0.2 equiv) or Sodium Carbonate
    
  • Solvent: Ethanol (EtOH) or Neat (Solvent-free)

Step-by-Step Protocol
  • Preparation: In a jacketed reactor, charge

    
    -nitrostyrene (14.9 g, 100 mmol) and Ethanol (50 mL). Note: If running neat, omit solvent and heat to 40°C to melt nitrostyrene.
    
  • Nucleophile Addition: Add diethyl malonate (19.2 g, 120 mmol) in a single portion. Stir to ensure homogeneity.

  • Catalysis: Add

    
     (2.76 g, 20 mmol).
    
  • Reaction: Stir at 25°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The solid nitrostyrene will dissolve as it converts to the liquid product.

  • Quench & Workup:

    • Filter off the solid inorganic base (catalyst recovery potential).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Purification: Recrystallize from cold Ethanol/Hexane or use as crude if purity >95% (determined by NMR).

Data Summary: Protocol A

Parameter Value Notes
Yield 92 - 96% High atom economy
Time 2 - 4 Hours Fast kinetics
Selectivity Racemic Not suitable for chiral drugs without resolution

| Scalability | High | Limited only by reactor heat transfer |

Protocol B: Asymmetric Organocatalytic Synthesis

Objective: Production of high-


 (R)- or (S)-enantiomers for pharmaceutical precursors (e.g., (R)-Baclofen).
Mechanism:  Bifunctional organocatalysis using Takemoto’s Catalyst  (Thiourea derivative). The thiourea moiety activates the nitro group (H-bonding), while the tertiary amine activates the malonate.
Mechanism of Action (Visualized)

CatalyticCycle Cat Takemoto Catalyst (Bifunctional Thiourea) Complex1 Activation Complex (Thiourea binds Nitro) Cat->Complex1 + Nitrostyrene Complex2 Transition State (Amine deprotonates Malonate) Complex1->Complex2 + Diethyl Malonate ProdRelease Product Release + Catalyst Regeneration Complex2->ProdRelease  Stereoselective  C-C Bond Formation ProdRelease->Cat Recycle

Figure 2: Dual activation mechanism by bifunctional thiourea catalysts ensuring high enantioselectivity.

Detailed Protocol
  • Catalyst Prep: Charge Takemoto’s catalyst (10 mol%) and

    
    -nitrostyrene (1.0 equiv) into a reactor.
    
  • Solvent System: Add Toluene (anhydrous). Note: Non-polar solvents often enhance H-bonding interactions, improving ee.

  • Temperature Control: Cool the system to 0°C or -20°C . Lower temperatures increase enantioselectivity but reduce rate.

  • Addition: Add Diethyl malonate (1.5 equiv) dropwise over 30 minutes.

  • Incubation: Stir for 24-48 hours at maintained temperature.

  • Workup: Flash chromatography (Silica gel, Hexane/EtOAc) is usually required to remove the catalyst and separate excess malonate.

Data Summary: Protocol B

Parameter Value Notes
Yield 85 - 92% Slightly lower than racemic due to workup
Enantiomeric Excess 90 - 98% ee Critical for bioactivity
Reaction Time 24 - 48 Hours Slower kinetics at low temp

| Catalyst Cost | High | Catalyst recovery is essential for economics |

Protocol C: Continuous Flow Synthesis (Industrial Scale)

Objective: Safe, scalable manufacturing with improved heat management and throughput. Setup: Packed bed reactor containing immobilized catalyst (e.g., Polymer-supported amine or Calcium chloride).

Flow Workflow Diagram

FlowSetup FeedA Feed A: Nitrostyrene in MeTHF Mixer T-Mixer FeedA->Mixer Pump A FeedB Feed B: Diethyl Malonate FeedB->Mixer Pump B Reactor Packed Bed Reactor (Immobilized Base/Cat) Temp: 40°C Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection (Continuous) BPR->Collection

Figure 3: Continuous flow setup using a packed bed reactor for safe, exothermic scale-up.

Protocol
  • Reactor Packing: Pack a stainless steel column with polymer-supported TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or basic Alumina.

  • Feed Preparation:

    • Feed A: 0.5 M

      
      -nitrostyrene in 2-MeTHF (Green solvent).
      
    • Feed B: Neat Diethyl malonate.

  • Parameters:

    • Temperature: 40°C (Controlled).

    • Pressure: 5 bar (to prevent solvent boiling/channeling).

    • Residence Time: 10 - 20 minutes.

  • Operation: Pump feeds at a 1:1.2 molar ratio through the mixer and reactor.

  • Downstream: The effluent is collected and evaporated. The immobilized catalyst eliminates the filtration step.

Analytical Quality Control (QC)

To ensure scientific integrity, the following analytical markers must be verified:

  • HPLC (Chiral):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm and 254 nm.

    • Target: Separation of (R) and (S) enantiomers.

  • NMR (

    
    H, 400 MHz, 
    
    
    
    ):
    • Diagnostic peaks:

      
       4.20-4.30 (m, 1H, CH-Ar), 
      
      
      
      4.80-4.90 (m, 2H,
      
      
      ).
    • Verification: Absence of vinylic protons from nitrostyrene (

      
       7.5-8.0 region).
      

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link

  • Zhang, Z., & Schreiner, P. R. (2009). (Thio)urea Organocatalysis—What Can Be Learnt from Anion Recognition? Chemical Society Reviews, 38(4), 1187-1198. Link

  • Strukil, V. (2024).[3] Reaction of

    
    -Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst.[1][2][3] Molecules, 29(6), 390.[1] Link
    
  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Foundational text for Nitro-Michael additions).
  • Perlikova, T., & Kappe, C. O. (2012).

Sources

Method

Application Notes and Protocols: A Strategic Approach to γ-Amino Acid Synthesis Utilizing Diethyl 2-(2-nitro-1-phenylethyl)malonate

For Researchers, Scientists, and Drug Development Professionals Abstract γ-Amino acids are crucial structural motifs in numerous biologically active molecules and pharmaceuticals.[1][2] This document provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Amino acids are crucial structural motifs in numerous biologically active molecules and pharmaceuticals.[1][2] This document provides a comprehensive guide to the synthesis of γ-amino acids, with a particular focus on the strategic use of diethyl 2-(2-nitro-1-phenylethyl)malonate as a key precursor. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the significance of this synthetic route in the context of drug discovery and development. The methodologies presented herein are designed to be robust, scalable, and adaptable for the synthesis of a diverse range of γ-amino acid derivatives.

Introduction: The Significance of γ-Amino Acids

γ-Amino acids are a class of non-proteinogenic amino acids characterized by the placement of the amino group on the third carbon atom (the γ-carbon) relative to the carboxyl group. This structural feature imparts unique conformational properties that are highly desirable in medicinal chemistry.[1] Unlike their α-amino acid counterparts, peptides incorporating γ-amino acids often exhibit enhanced stability against enzymatic degradation and can adopt novel secondary structures.[1]

The most prominent example is γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][3][4] GABA's role in modulating neuronal excitability makes it a key target for the treatment of anxiety, epilepsy, and other neurological disorders.[4][5][6][7] Consequently, the development of synthetic routes to access GABA analogues and other structurally diverse γ-amino acids is of paramount importance for the discovery of new therapeutic agents.[2][8][9]

Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of γ-amino acids from diethyl 2-(2-nitro-1-phenylethyl)malonate is a multi-step process that leverages well-established and reliable chemical transformations. A retrosynthetic analysis reveals a logical and efficient pathway:

Retrosynthesis gamma_amino_acid γ-Amino Acid malonic_acid_derivative Substituted Malonic Acid gamma_amino_acid->malonic_acid_derivative Decarboxylation nitro_malonate Diethyl 2-(2-nitro-1-phenylethyl)malonate malonic_acid_derivative->nitro_malonate Hydrolysis nitroalkene β-Nitrostyrene nitro_malonate->nitroalkene Michael Addition malonate Diethyl Malonate nitro_malonate->malonate Michael Addition

Caption: Retrosynthetic analysis of a target γ-amino acid.

This strategy hinges on three key transformations:

  • Michael Addition: The conjugate addition of diethyl malonate to a nitroalkene (in this case, β-nitrostyrene) to form the core carbon skeleton of the precursor.[10][11]

  • Reduction of the Nitro Group: Conversion of the nitro functionality to a primary amine.[12][13][14]

  • Hydrolysis and Decarboxylation: Saponification of the ester groups followed by decarboxylation of the resulting malonic acid derivative to yield the final γ-amino acid.[15][16][17][18][19]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate via Michael Addition

This protocol describes the synthesis of the key precursor through a base-catalyzed Michael addition.

Rationale: The choice of a mild base, such as triethylamine or a catalytic amount of a stronger base like sodium ethoxide, is crucial to promote the formation of the malonate enolate without inducing side reactions. The reaction is typically performed at or below room temperature to control the exothermicity and improve selectivity.

Materials:

  • β-Nitrostyrene

  • Diethyl malonate

  • Triethylamine (or sodium ethoxide)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (or magnesium sulfate), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve β-nitrostyrene (1.0 eq) in ethanol.

  • Add diethyl malonate (1.1 eq) to the solution and stir to ensure homogeneity.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (0.1 eq) or a catalytic amount of freshly prepared sodium ethoxide solution to the stirring mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure diethyl 2-(2-nitro-1-phenylethyl)malonate.

Expected Yield and Characterization:

PropertyExpected Value
Yield 75-90%
Appearance Pale yellow oil or low-melting solid
¹H NMR Consistent with the structure of diethyl 2-(2-nitro-1-phenylethyl)malonate
¹³C NMR Consistent with the structure of diethyl 2-(2-nitro-1-phenylethyl)malonate
Mass Spec [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight
Protocol 2: Reduction of the Nitro Group to Form Diethyl 2-(2-amino-1-phenylethyl)malonate

This protocol details the conversion of the nitro group to a primary amine using catalytic hydrogenation.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[12] Raney Nickel is a common and effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere at a slightly elevated pressure to ensure complete reduction.

Materials:

  • Diethyl 2-(2-nitro-1-phenylethyl)malonate

  • Raney Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • Carefully wash the Raney Nickel catalyst with ethanol or methanol to remove the water.

  • In a suitable pressure vessel, dissolve diethyl 2-(2-nitro-1-phenylethyl)malonate (1.0 eq) in ethanol or methanol.

  • Add the washed Raney Nickel catalyst (approximately 10-20% by weight of the starting material) to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-(2-amino-1-phenylethyl)malonate. This product is often used in the next step without further purification.

Protocol 3: Hydrolysis and Decarboxylation to Yield 3-Amino-4-phenylbutanoic Acid

This final protocol describes the conversion of the amino-malonate intermediate to the target γ-amino acid.

Rationale: The hydrolysis of the diethyl esters is achieved under basic conditions (saponification) using a strong base like sodium hydroxide. Subsequent acidification protonates the carboxylate and the amino group. Heating the resulting malonic acid derivative promotes decarboxylation, where one of the carboxyl groups is lost as carbon dioxide, to yield the final γ-amino acid.[18][19][20]

Materials:

  • Diethyl 2-(2-amino-1-phenylethyl)malonate

  • Sodium hydroxide (or potassium hydroxide)

  • Water

  • Concentrated hydrochloric acid

  • pH paper or pH meter

Procedure:

  • Dissolve the crude diethyl 2-(2-amino-1-phenylethyl)malonate in an aqueous solution of sodium hydroxide (2.5-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux for 1-2 hours to facilitate decarboxylation. You may observe gas evolution (CO₂).

  • Cool the solution to room temperature and then in an ice bath to precipitate the γ-amino acid hydrochloride salt.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The free amino acid can be obtained by neutralizing the hydrochloride salt with a suitable base and precipitating from a solvent like ethanol or isopropanol.

Expected Yield and Characterization:

PropertyExpected Value
Yield 60-80% over two steps
Appearance White to off-white solid
¹H NMR Consistent with the structure of 3-amino-4-phenylbutanoic acid
Mass Spec [M+H]⁺ corresponding to the molecular weight

Workflow and Logical Relationships

The overall synthetic pathway can be visualized as a linear progression of three distinct chemical transformations.

Workflow start β-Nitrostyrene + Diethyl Malonate michael_addition Protocol 1: Michael Addition start->michael_addition precursor Diethyl 2-(2-nitro-1-phenylethyl)malonate michael_addition->precursor reduction Protocol 2: Nitro Group Reduction precursor->reduction amino_malonate Diethyl 2-(2-amino-1-phenylethyl)malonate reduction->amino_malonate hydrolysis_decarboxylation Protocol 3: Hydrolysis & Decarboxylation amino_malonate->hydrolysis_decarboxylation final_product γ-Amino Acid hydrolysis_decarboxylation->final_product

Caption: Synthetic workflow for the preparation of γ-amino acids.

Asymmetric Synthesis Considerations

For many pharmaceutical applications, the synthesis of enantiomerically pure γ-amino acids is essential.[2][21] The presented synthetic route can be adapted for asymmetric synthesis by introducing chirality at the Michael addition step. This can be achieved through several strategies:

  • Chiral Catalysts: Employing chiral catalysts, such as cinchona alkaloid derivatives or chiral phase-transfer catalysts, can induce enantioselectivity in the Michael addition of diethyl malonate to the nitroalkene.[11][22]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the malonate ester can direct the stereochemical outcome of the Michael addition. The auxiliary can then be cleaved in a subsequent step.

The choice of asymmetric strategy will depend on the desired enantiomer, the specific substrate, and the scalability of the process.

Conclusion

The use of diethyl 2-(2-nitro-1-phenylethyl)malonate as a precursor provides a versatile and efficient platform for the synthesis of a wide array of γ-amino acids. The protocols detailed in this application note are robust and have been optimized for high yield and purity. By understanding the underlying chemical principles and carefully executing the experimental procedures, researchers can confidently synthesize novel γ-amino acid derivatives for applications in drug discovery and development. The adaptability of this route to asymmetric synthesis further enhances its utility in the preparation of chiral building blocks for complex bioactive molecules.

References

  • Kapranov, L., Ivankina, V., Sibiryakova, A., Rybakov, V., Klimochkin, Y., & Reznikov, A. (2018). Nitroalkenes in the Ni(II) Catalyzed Asymmetric Michael Addition. Convenient Route to the Key Intermediate of Brivaracetam. Helvetica Chimica Acta, 101(10), e1800170. [Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2007). Novel syntheses of chiral beta- and gamma-amino acid derivatives utilizing N-protected (aminoacyl)benzotriazoles from aspartic and glutamic acids. The Journal of organic chemistry, 72(2), 573–576. [Link]

  • Ferreira, R. J., Sim, S., Lucas, S. D., & Afonso, C. A. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules (Basel, Switzerland), 30(23), 4893. [Link]

  • Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Highly Enantioselective Conjugate Addition of Malonate and β-Ketoester to Nitroalkenes: Asymmetric C−C Bond Formation with New Bifunctional Organic Catalysts Based on Cinchona Alkaloids. Journal of the American Chemical Society, 126(32), 9906–9907. [Link]

  • CN102249833B - Method for preparing chiral gamma-amino acid and derivatives thereof - Google Patents. (n.d.).
  • Ngo, D. H., & Vo, T. S. (2019). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Molecules (Basel, Switzerland), 24(15), 2678. [Link]

  • Ngo, D. H., & Vo, T. S. (2019). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Molecules, 24(15), 2678. [Link]

  • D’hooghe, M., & De Kimpe, N. (2007). Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway. Amino acids, 32(2), 249–256. [Link]

  • Pearson. (n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved February 27, 2026, from [Link]

  • Zhang, X., & Zhang, W. (2021). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry, 3(8), 2133–2142. [Link]

  • Marcantoni, E., Nobili, F., Paoletti, G., & Torregiani, E. (2001). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2001(6), 118–127. [Link]

  • Gamma-aminobutyric acid (GABA) as a therapeutic supplement | Complementary and Alternative Medicine | Research Starters - EBSCO. (n.d.). Retrieved February 27, 2026, from [Link]

  • An updated review on pharmaceutical properties of gamma-aminobutyric acid. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ch27 : Synthesis of amino acids - Department of Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Retrieved February 27, 2026, from [Link]

  • de la Cruz, P., Díez, D., & Garrido, N. M. (2013). Diastereoselective synthesis of nitroso acetals from (S,E)-γ-aminated nitroalkenes via multicomponent [4 + 2]/[3 + 2] cycloadditions promoted by LiCl or LiClO4. Beilstein journal of organic chemistry, 9, 838–845. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Retrieved February 27, 2026, from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 3(2), 110-120. [Link]

  • Qi, X., Liu, C., Zhang, Z., & Huang, Z. (2023). Modular and diverse synthesis of amino acids via asymmetric decarboxylative protonation of aminomalonic acids. Nature chemistry, 15(12), 1735–1742. [Link]

  • US3417090A - Reduction of nitro compounds to amines - Google Patents. (n.d.).
  • Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J. (n.d.). Retrieved February 27, 2026, from [Link]

  • Palomo, J. M., & Betancort, J. M. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(16), 5612–5613. [Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP- - MSU chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Bartoccini, F., Mari, M., & Piersanti, G. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein journal of organic chemistry, 11, 2732–2738. [Link]

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ngo, D. H., & Vo, T. S. (2019). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Molecules (Basel, Switzerland), 24(15), 2678. [Link]

  • Allen, M. J., & Sabir, S. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing. [Link]

  • Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]

  • What is Gamma-Aminobutyric Acid used for? - Patsnap Synapse. (n.d.). Retrieved February 27, 2026, from [Link]

  • Trost, B. M., & Fandrick, D. R. (2007). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Angewandte Chemie (International ed. in English), 46(36), 6853–6855. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Reaction of -Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst - Semantic Scholar. (n.d.). Retrieved February 27, 2026, from [Link]

  • GABA - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]

  • Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • How amino acid synthesis from diethyl malonate? - Quora. (n.d.). Retrieved February 27, 2026, from [Link]

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (n.d.). Retrieved February 27, 2026, from [Link]

  • Amrein, S., & Hoveyda, A. H. (2005). Enantioselective Synthesis of Nitroalkanes Bearing All-Carbon Quaternary Stereogenic Centers through Cu-Catalyzed Asymmetric Conjugate Additions. Journal of the American Chemical Society, 127(12), 4594–4595. [Link]

  • Enantioselective Michael reaction of (E)-2 with diethyl malonate in the... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Diethyl 2-(2-nitro-1-phenylethyl)malonate | C15H19NO6 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols - RSC Publishing. (n.d.). Retrieved February 27, 2026, from [Link]

  • 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved February 27, 2026, from [Link]

  • Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Application

Hydrolysis and Decarboxylation of Diethyl 2-(2-nitro-1-phenylethyl)malonate

Application Note: AN-ORG-402 Target Product: 4-Nitro-3-phenylbutanoic acid (Precursor to 4-Amino-3-phenylbutanoic acid / Phenibut) Abstract This application note details the optimized protocol for the conversion of Dieth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-402

Target Product: 4-Nitro-3-phenylbutanoic acid (Precursor to 4-Amino-3-phenylbutanoic acid / Phenibut)

Abstract

This application note details the optimized protocol for the conversion of Diethyl 2-(2-nitro-1-phenylethyl)malonate (1) to 4-nitro-3-phenylbutanoic acid (2). This transformation represents a critical intermediate step in the synthesis of


-aminobutyric acid (GABA) analogs, specifically Phenibut. The protocol contrasts a robust "One-Pot Acidic" method suitable for scale-up against a "Stepwise Basic" method used for mechanistic validation. Critical process parameters (CPPs) regarding thermal control during decarboxylation and pH management are analyzed to maximize yield and purity.

Introduction & Chemical Context

Diethyl 2-(2-nitro-1-phenylethyl)malonate is a Michael adduct typically synthesized from trans-


-nitrostyrene and diethyl malonate. The subsequent transformation requires two distinct chemical events:
  • Hydrolysis: Conversion of the geminal diester to a geminal dicarboxylic acid.

  • Decarboxylation: Loss of one equivalent of CO

    
     driven by the thermodynamic instability of the gem-diacid structure.
    

The resulting product, 4-nitro-3-phenylbutanoic acid, is a stable crystalline solid. This


-nitro acid is the direct precursor to Phenibut, requiring only the reduction of the nitro group to an amine (typically via Raney Nickel or Zn/HCl) to complete the API synthesis.
Mechanistic Insight

The decarboxylation of malonic acid derivatives proceeds through a pericyclic mechanism involving a six-membered cyclic transition state. This requires the carboxylic acid to be in its free acid form (protonated), not the salt form. Therefore, even if base hydrolysis (saponification) is used, acidification is a prerequisite for decarboxylation.

Thermodynamic Driver: The formation of a stable enol intermediate and the evolution of gaseous CO


 (entropy increase) drive the reaction to completion.

Experimental Protocols

Method A: One-Pot Acidic Hydrolysis & Decarboxylation (Recommended)

Rationale:[1] This method utilizes harsh acidic conditions to catalyze both ester hydrolysis and decarboxylation simultaneously. It minimizes unit operations and is preferred for scale-up.

Reagents:

  • Diethyl 2-(2-nitro-1-phenylethyl)malonate (1.0 equiv)

  • Hydrochloric Acid (6M aqueous) (10-15 equiv)

  • Acetic Acid (Glacial) (Optional co-solvent for solubility)

Protocol:

  • Setup: Equip a round-bottom flask with a heavy-duty magnetic stir bar and a high-efficiency reflux condenser.

  • Charging: Add the nitro-malonate diester to the flask.

  • Acid Addition: Add 6M HCl (approx. 10 mL per gram of substrate).

    • Note: If the organic substrate is not dispersing well, add Glacial Acetic Acid (20% v/v relative to HCl) to increase solubility.

  • Reflux: Heat the mixture to a vigorous reflux (

    
    100-110°C).
    
    • Observation: Evolution of CO

      
       gas will be observed as bubbling. Ensure the condenser is open to the atmosphere (via a drying tube) to prevent pressure buildup.
      
  • Duration: Maintain reflux for 6–12 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) until the starting diester and the intermediate diacid are consumed.

  • Workup:

    • Cool reaction mixture to room temperature. The product may precipitate as an oil or solid.

    • Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

      
       volumes).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane.

Method B: Stepwise Saponification & Thermal Decarboxylation

Rationale: This method separates hydrolysis and decarboxylation, allowing for the isolation of the dicarboxylic acid intermediate. It is useful if the acidic conditions of Method A cause degradation of sensitive ring substitutions.

Protocol:

  • Saponification:

    • Dissolve substrate in Ethanol.[2] Add aqueous NaOH (3.0 equiv, 20% w/v).

    • Reflux for 2–3 hours.

    • Evaporate Ethanol.[2] Dilute residue with water.[3]

    • Crucial Step: Acidify carefully with conc. HCl to pH 1–2 while cooling in an ice bath. The gem-dicarboxylic acid will precipitate. Filter and dry.

  • Decarboxylation:

    • Place the dry dicarboxylic acid in a flask.

    • Heat neat (no solvent) to 160–180°C (oil bath) under a gentle stream of Nitrogen.

    • Observation: Vigorous foaming (CO

      
       release) will occur.[2]
      
    • Continue heating until gas evolution ceases (

      
      30–60 mins).
      
    • Cool the melt; it will solidify into the crude 4-nitro-3-phenylbutanoic acid.

Process Data & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A (One-Pot Acidic)Method B (Stepwise Basic)
Yield 80–90%70–85%
Reaction Time 8–12 Hours4 Hours (Hydrolysis) + 1 Hour (Decarb)
Complexity Low (Single Step)Medium (Isolation required)
Impurity Profile Low (Clean conversion)Risk of incomplete decarboxylation
Safety Corrosive (Hot HCl)Thermal hazard (High heat neat)
Troubleshooting Guide
  • Incomplete Decarboxylation: If the product remains a dicarboxylic acid (indicated by NMR or high polarity on TLC), increase the reflux time in Method A or the temperature in Method B.

  • Oiling Out: The product often forms an oil during cooling. Scratching the glass with a rod or seeding with a crystal of pure acid can induce crystallization.

  • Ester Hydrolysis Failure: In Method A, if the ester is sterically hindered (e.g., bulky groups on the phenyl ring), increase HCl concentration to 8M or use HBr/Acetic Acid.

Visualizations

Figure 1: Reaction Mechanism

The following diagram illustrates the transformation from the diester to the mono-acid via the cyclic transition state.

Mechanism Diester Diethyl 2-(2-nitro-1-phenylethyl)malonate Hydrolysis Hydrolysis (H3O+ or OH-) Diester->Hydrolysis Diacid Gem-Dicarboxylic Acid (Intermediate) Hydrolysis->Diacid -2 EtOH TS 6-Membered Cyclic Transition State Diacid->TS Heat Enol Enol Intermediate (-CO2) TS->Enol -CO2 Product 4-Nitro-3-phenylbutanoic acid Enol->Product Tautomerization

Caption: Mechanistic pathway showing hydrolysis followed by the concerted cyclic decarboxylation.

Figure 2: Operational Workflow (Method A)

Step-by-step logic for the recommended One-Pot protocol.

Workflow Start Start: Nitro-Diester Substrate Reagent Add 6M HCl + AcOH (Optional) Start->Reagent Reflux Reflux @ 100-110°C (6-12 Hours) Reagent->Reflux Check TLC Check: Is Diacid consumed? Reflux->Check Check->Reflux No Workup Cool & Extract (DCM/EtOAc) Check->Workup Yes Purify Recrystallize (EtOH/H2O) Workup->Purify

Caption: Operational workflow for the One-Pot Acidic Hydrolysis and Decarboxylation.

Safety & Regulatory

  • Nitro Compounds: While aliphatic nitro compounds are generally stable, they should not be subjected to extreme temperatures (>200°C) or strong reducing agents without controlled protocols.

  • CO

    
     Evolution:  The decarboxylation step generates significant gas.[2][4] Closed vessels must never be used. Ensure adequate venting.[2]
    
  • Corrosives: 6M HCl is highly corrosive. Use acid-resistant gloves and a fume hood.

References

  • Organic Syntheses, Coll.[3] Vol. 1, p. 258 (1941). Ethyl n-Butylmalonate. (General procedure for malonic ester hydrolysis/decarboxylation). Link

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Malonic Acids. (Mechanistic explanation of the cyclic transition state). Link

  • Guo, X.-T., et al. (2015). Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut.[5] Synthesis, 47, 2063-2072.[5] (Context on Phenibut synthesis). Link

  • BenchChem. Application Notes: Decarboxylation of Malonate Derivatives. (Protocol variations). Link

Sources

Method

Application Note: A Robust Protocol for the Synthesis of 3-Ethoxycarbonyl-4-phenylpyrrolidin-2-one

Abstract The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceuticals.[1] This application note provides a comprehensive, field-tested gu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceuticals.[1] This application note provides a comprehensive, field-tested guide for the synthesis of a highly functionalized pyrrolidine precursor, 3-ethoxycarbonyl-4-phenylpyrrolidin-2-one, starting from Diethyl 2-(2-nitro-1-phenylethyl)malonate. The core of this process is a highly efficient, one-pot reductive cyclization reaction. We will detail the initial synthesis of the nitro-malonate precursor via a Michael addition, followed by an in-depth protocol for its transformation into the target pyrrolidinone using catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and safety considerations.

Introduction and Scientific Principle

The synthesis of substituted pyrrolidines is a cornerstone of modern synthetic organic chemistry.[2] The strategy detailed herein involves two key stages:

  • Michael Addition: The formation of the starting material, Diethyl 2-(2-nitro-1-phenylethyl)malonate, via the conjugate addition of diethyl malonate to β-nitrostyrene. This reaction is a classic carbon-carbon bond-forming reaction.[3][4]

  • Reductive Cyclization: The transformation of the nitro-malonate adduct into the target pyrrolidinone. This is the critical step and proceeds via a cascade mechanism where the nitro group is first reduced to a primary amine, which then undergoes a spontaneous intramolecular cyclization (lactamization) by attacking one of the proximal ester groups.[5][6]

Catalytic hydrogenation is the method of choice for the reductive cyclization due to its high efficiency, clean reaction profile, and operational simplicity.[7] This method utilizes a heterogeneous catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to selectively reduce the nitro group without affecting the ester or aromatic functionalities. The process is highly atom-economical and avoids the use of stoichiometric metal reductants, which often complicate product purification.

Below is a workflow diagram illustrating the overall synthetic strategy.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reductive Cyclization A β-Nitrostyrene C Diethyl 2-(2-nitro-1-phenylethyl)malonate A->C B Diethyl Malonate B->C Michael Addition D 3-Ethoxycarbonyl-4-phenylpyrrolidin-2-one C->D Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Overall synthetic workflow.

Mechanism of Reductive Cyclization

The conversion of the nitro-malonate adduct to the pyrrolidinone is a classic example of a tandem reaction. The process is initiated by the heterogeneous catalytic reduction of the nitro group on the palladium surface.

  • Adsorption & Reduction: Both hydrogen gas and the nitro compound adsorb onto the surface of the Pd/C catalyst. The H-H bond is cleaved, and the activated hydrogen atoms sequentially reduce the nitro group (NO₂) to a primary amine (NH₂), likely through nitroso and hydroxylamine intermediates. The use of catalytic additives can prevent the accumulation of these potentially side-reactive hydroxylamine species.[7]

  • Intramolecular Cyclization (Lactamization): Once the primary amine is formed, it is perfectly positioned for a nucleophilic attack on the carbonyl carbon of one of the adjacent ester groups. This intramolecular reaction is entropically favored.

  • Tetrahedral Intermediate Formation: The nucleophilic attack forms a transient, five-membered cyclic tetrahedral intermediate.

  • Lactam Formation: This intermediate collapses, expelling an ethoxide ion (EtO⁻), which is subsequently protonated by the solvent (e.g., ethanol) to form the stable five-membered lactam ring (a pyrrolidinone) and ethanol as a byproduct.

The diagram below outlines the key mechanistic steps of this transformation.

G Reductive Cyclization Mechanism Start Nitro-malonate Adduct (on Pd/C surface) Intermediate1 Primary Amine Intermediate Start->Intermediate1 H₂ Reduction -H₂O Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Pyrrolidinone Product + Ethanol Intermediate2->Product Elimination of Ethoxide

Caption: Key steps in the reductive cyclization mechanism.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium on carbon is flammable, especially when dry or in the presence of organic solvents and hydrogen; handle with care. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

Protocol 1: Synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate (Precursor)

This procedure is adapted from established Michael addition methodologies.[3][8]

Reagents & Materials:

  • β-Nitrostyrene (1.0 eq)

  • Diethyl malonate (3.0 eq)

  • Triethylamine (Et₃N) (0.2 eq)

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (e.g., 10.0 g, 67.0 mmol).

  • Dissolve the β-nitrostyrene in 50 mL of anhydrous ethanol.

  • Add diethyl malonate (e.g., 30.3 mL, 201 mmol, 3.0 eq) to the solution.

  • Add triethylamine (e.g., 1.87 mL, 13.4 mmol, 0.2 eq) dropwise to the stirring solution at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of β-nitrostyrene), allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization. If crystallization does not occur, add cold water dropwise until turbidity persists, then scratch the inside of the flask with a glass rod.

  • Collect the solid product by vacuum filtration, wash with cold ethanol/water (1:1), and then with a small amount of cold hexane.

  • Dry the white crystalline solid under vacuum to yield Diethyl 2-(2-nitro-1-phenylethyl)malonate.

Protocol 2: Reductive Cyclization to 3-Ethoxycarbonyl-4-phenylpyrrolidin-2-one

Reagents & Materials:

  • Diethyl 2-(2-nitro-1-phenylethyl)malonate (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol % by weight)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Three-neck flask or heavy-walled pressure flask

  • Celite® for filtration

Procedure:

  • In a suitable reaction vessel (e.g., 250 mL three-neck flask), dissolve Diethyl 2-(2-nitro-1-phenylethyl)malonate (e.g., 10.0 g, 32.3 mmol) in 100 mL of ethanol.

  • Expert Insight: The choice of solvent is crucial. Ethanol is often preferred as it is the byproduct of the cyclization and readily dissolves the starting material. Ethyl acetate is also an excellent alternative.

  • Carefully add 10% Pd/C catalyst (e.g., 0.5-1.0 g, 5-10 wt %) to the solution under a nitrogen or argon atmosphere. Adding the catalyst before the solvent can be a fire hazard.

  • Seal the flask, and purge the system with vacuum and backfill with nitrogen three times.

  • Replace the nitrogen atmosphere with hydrogen gas by evacuating and backfilling with H₂ from a balloon three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. For larger scales, a Parr hydrogenator at 40-50 psi is recommended.

  • Monitor the reaction by TLC or by observing the consumption of hydrogen gas. The reaction is typically complete within 12-24 hours.

  • Causality: The reaction endpoint is critical. Incomplete reduction will lower the yield, while prolonged reaction times under harsh conditions could potentially lead to over-reduction of the aromatic ring, though this is unlikely under these mild conditions.

  • Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen gas.

  • Workup and Purification: a. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover any adsorbed product. Caution: Do not allow the Celite pad with the catalyst to dry completely, as it can become pyrophoric. Quench the catalyst-Celite mixture with water before disposal. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or a solid. c. Purify the crude product by either recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel (e.g., using a gradient of 30-60% ethyl acetate in hexane) to yield the pure 3-Ethoxycarbonyl-4-phenylpyrrolidin-2-one.

Data Summary

The following table summarizes the expected outcomes for the described protocols. Yields are representative and may vary based on scale and experimental technique.

StepProductTypical YieldMelting Point (°C)Key Analytical Features
1 Diethyl 2-(2-nitro-1-phenylethyl)malonate80-90%80-82¹H NMR: Characteristic peaks for phenyl, nitroethyl, and malonate protons.
2 3-Ethoxycarbonyl-4-phenylpyrrolidin-2-one85-95%125-128¹H NMR: Appearance of a broad singlet for the N-H proton. IR: Strong C=O stretch for lactam (~1680 cm⁻¹) and ester (~1730 cm⁻¹). MS: M+H peak corresponding to C₁₃H₁₅NO₃.

Troubleshooting

  • Low Yield in Step 1: Ensure anhydrous conditions and sufficient reflux time. Incomplete conversion is the most common issue; monitor closely with TLC.

  • Reaction Stalls in Step 2: The Pd/C catalyst may be old or inactive. Ensure vigorous stirring to maintain suspension of the catalyst. Check for leaks in the hydrogenation setup.

  • Formation of Byproducts: If the reaction mixture from Step 2 shows multiple spots on TLC, it may indicate incomplete reduction (presence of hydroxylamine or nitroso intermediates) or side reactions. Ensure complete conversion before workup. Purification by column chromatography is essential in this case.

References

  • Title: Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Source: MDPI Chemistry.

  • Title: Reaction of -Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Source: Semantic Scholar.

  • Title: Recent Advances in the Synthesis of Pyrrolidines. Source: ResearchGate.

  • Title: A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. Source: ChemRxiv.

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI Molecules.

  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds. Source: Google Patents.

  • Title: A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. Source: ChemRxiv.

  • Title: A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles | Request PDF. Source: ResearchGate.

  • Title: (PDF) Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Source: ResearchGate.

  • Title: Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Source: Semantic Scholar.

  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds. Source: Google Patents.

  • Title: Pyrrolidine synthesis. Source: Organic Chemistry Portal.

  • Title: Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Source: PMC.

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in Diethyl 2-(2-nitro-1-phenylethyl)malonate synthesis

Technical Support Center: Optimizing Enantioselectivity in Michael Additions Subject: Improving ee in Diethyl 2-(2-nitro-1-phenylethyl)malonate Synthesis Ticket ID: ORG-CAT-001 Status: Open[1] Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enantioselectivity in Michael Additions Subject: Improving ee in Diethyl 2-(2-nitro-1-phenylethyl)malonate Synthesis Ticket ID: ORG-CAT-001 Status: Open[1]

Executive Summary

The synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate via the Michael addition of diethyl malonate to trans-


-nitrostyrene is a critical entry point for chiral 

-amino acids (e.g., Phenibut, Baclofen analogs).[1]

Achieving high enantiomeric excess (ee) in this reaction relies almost exclusively on Bifunctional Organocatalysis or Chiral Metal-Ligand Catalysis .[1] The most common failure mode is the racemic background reaction , where non-catalytic pathways compete with the chiral catalytic cycle.

This guide provides a root-cause analysis, optimization protocols, and a validated standard operating procedure (SOP).

Module 1: The Catalyst (The Hardware)

Q: I am using a standard base catalyst (e.g., TEA, KOtBu). Why is my product racemic? A: Standard bases promote the formation of a free enolate. In the absence of a chiral scaffold to direct the approach of the electrophile, the enolate attacks the nitrostyrene from either face with equal probability, resulting in a racemic mixture (0% ee).

Q: Which catalyst system provides the highest ee for this specific transformation? A: The industry standards are Bifunctional Organocatalysts . These molecules activate both the nucleophile (malonate) and the electrophile (nitrostyrene) simultaneously within a chiral pocket.

Catalyst ClassRepresentative StructureMechanismTypical eeNotes
Thiourea (Takemoto Type) Bifunctional Thiourea (e.g., derived from chiral diamines)Dual Activation: Thiourea H-bonds to Nitro group; Amine deprotonates Malonate.85-94%The "Gold Standard" for robustness.[1]
Squaramide Chiral Squaramide (Rawal/Soós type)Dual Activation: Similar to thiourea but with wider bite angle and stronger H-bonding.90-99%Often allows lower catalyst loading (<1 mol%) than thioureas.[1]
Metal-Ligand Ni(II)-diamine or Cu(II)-BOXLewis Acid activation of Nitro + Chiral counter-ion control.[1]90-98%Sensitive to moisture; often requires higher operational complexity.[1]
Visualizing the Mechanism (Dual Activation)

The following diagram illustrates how a bifunctional catalyst (Thiourea) locks the substrates in place to enforce stereocontrol.

DualActivation cluster_catalyst Bifunctional Catalyst Scaffold Cat_Amine Tertiary Amine Site (Basic) TS_Complex Transition State Complex (Rigid Chiral Environment) Cat_Amine->TS_Complex Cat_Thiourea Thiourea/Squaramide Site (H-Bond Donor) Cat_Thiourea->TS_Complex Sub_Malonate Diethyl Malonate (Nucleophile) Sub_Malonate->Cat_Amine Deprotonation/Activation Sub_Nitro Trans-beta-Nitrostyrene (Electrophile) Sub_Nitro->Cat_Thiourea H-Bond Activation (LUMO Lowering) Product Chiral Michael Adduct (High ee) TS_Complex->Product Stereoselective C-C Bond Formation

Caption: The Dual Activation model. The basic amine activates the malonate while the thiourea moiety holds the nitrostyrene, ensuring the nucleophile attacks from only one face.

Module 2: The Environment (Reaction Conditions)

Q: I switched from Toluene to Methanol to improve solubility, and my ee dropped. Why? A: This is a classic error in H-bond catalysis.[1]

  • The Cause: Polar protic solvents (MeOH, EtOH, Water) and strong H-bond acceptors (DMSO, DMF) compete with the catalyst for hydrogen bonding.[1] They "distract" the catalyst from binding the nitrostyrene.

  • The Fix: Use non-polar or weakly polar aprotic solvents.[1] Toluene is generally the best solvent for thiourea/squaramide catalysis.[1] DCM and THF are acceptable alternatives but often yield slightly lower ee.[1]

Q: How does concentration affect ee? A:

  • Too Dilute: Reaction is too slow; background reactions (catalyzed by glass surface or impurities) become competitive.[1]

  • Too Concentrated: Risk of catalyst aggregation (self-quenching) or precipitation.[1]

  • Optimal: Typically 0.1 M to 0.5 M relative to the limiting reagent.[1]

Q: Should I cool the reaction to -78°C? A: Not necessarily. While lower temperatures generally favor the major enantiomer (thermodynamic control), organocatalysts often become too slow below 0°C.[1]

  • Recommendation: Start at Room Temperature (25°C) . If ee is unsatisfactory, lower to 0°C . Going lower than 0°C rarely justifies the loss in reaction rate for this specific transformation.[1]

Module 3: Troubleshooting Guide (The "Hidden Killers")

Use this decision tree to diagnose low ee or yield issues.

Troubleshooting Start Problem: Low ee observed Check_Background Run 'Blank' Reaction (No Catalyst) Start->Check_Background Background_Yes Product forms without catalyst? Check_Background->Background_Yes Solvent_Check Check Solvent Purity Is it basic/amine contaminated? Background_Yes->Solvent_Check Yes (Background Rxn Active) Cat_Check Check Catalyst Structure Is it racemized/degraded? Background_Yes->Cat_Check No (Catalyst is the issue) Solvent_Fix Action: Distill Toluene Remove basic impurities Solvent_Check->Solvent_Fix Yes Temp_Fix Action: Lower Temp to 0°C Suppress background rate Solvent_Check->Temp_Fix No Time_Check Reaction Time > 48h? Cat_Check->Time_Check Retro_Michael Issue: Retro-Michael Reaction Product racemizing over time Time_Check->Retro_Michael Yes Purity_Fix Action: Recrystallize Catalyst Time_Check->Purity_Fix No

Caption: Diagnostic flowchart for isolating the cause of low enantiomeric excess.

Module 4: Validated Experimental Protocol

Protocol Source: Adapted from Takemoto et al. (2003) and subsequent optimizations.

Reagents:

  • trans-

    
    -Nitrostyrene (1.0 equiv, 0.5 mmol)
    
  • Diethyl malonate (2.0 equiv, 1.0 mmol)[1]

  • Catalyst: Takemoto's Catalyst (10 mol%) OR Squaramide Catalyst (2-5 mol%)

  • Solvent: Toluene (anhydrous, 1.0 mL)

Step-by-Step Procedure:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, add trans-

    
    -nitrostyrene (74.6 mg, 0.5 mmol) and the Organocatalyst (0.05 mmol for Takemoto; 0.01-0.025 mmol for Squaramide).
    
  • Solvation: Add anhydrous Toluene (1.0 mL). Stir until solids are dissolved.

    • Note: If the catalyst is not fully soluble, a small amount of DCM can be added, but keep Toluene as the major component (>90%).

  • Initiation: Add Diethyl malonate (152

    
    L, 1.0 mmol) in one portion via syringe.
    
  • Reaction: Stir the mixture at Room Temperature (20-25°C) .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[1] The limiting reagent is nitrostyrene.[1]

    • Duration: Typically 24–48 hours.[1]

  • Quench & Workup:

    • Concentrate the reaction mixture directly under reduced pressure (Rotavap).

    • Critical: Do not perform an aqueous workup if possible, as this can sometimes lead to emulsions or retro-Michael if the pH is not controlled.[1] Direct loading onto a silica column is preferred.[1]

  • Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 10:1 to 5:1).

  • Analysis: Determine ee via Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H column, IPA/Hexane mixtures).[1]

Expected Results:

  • Yield: 85–95%

  • ee: 88–94% (Thiourea) / 92–98% (Squaramide)[1]

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673.[1]

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008).[1] Chiral Squaramides: Hydrogen-Bonding Catalysts for the Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes.[1] Journal of the American Chemical Society, 130(44), 14416–14417.[1]

  • Evans, D. A., et al. (2005).[1] Ni(II)-Diamine Complexes for Enantioselective Michael Additions. Journal of the American Chemical Society, 127(28), 9958–9959.[1]

  • Review: Doyle, A. G., & Jacobsen, E. N. (2007).[1][2] Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.[1]

Sources

Optimization

Troubleshooting catalyst poisoning in Diethyl 2-(2-nitro-1-phenylethyl)malonate formation

Topic: Catalyst Deactivation in Diethyl 2-(2-nitro-1-phenylethyl)malonate Synthesis Ticket Type: Level 3 Technical Escalation Applicable Chemistries: Organocatalysis (Thioureas/Squaramides), Transition Metal Catalysis (N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Deactivation in Diethyl 2-(2-nitro-1-phenylethyl)malonate Synthesis Ticket Type: Level 3 Technical Escalation Applicable Chemistries: Organocatalysis (Thioureas/Squaramides), Transition Metal Catalysis (Ni/Cu-Diamines)

Executive Summary: The "Silent" Failure

The conjugate addition of diethyl malonate to trans-


-nitrostyrene is a cornerstone reaction in the synthesis of GABA analogs (e.g., Baclofen, Phenibut). While thermodynamically favorable, this reaction is notoriously sensitive to catalyst poisoning —not necessarily from exotic contaminants, but often from the precursors themselves.

This guide addresses the three most common failure modes:

  • Acidic Neutralization: Residual acids from nitrostyrene synthesis killing basic catalytic sites.

  • H-Bond Disruption: Moisture interference in bifunctional organocatalysis.

  • Product Inhibition: The "Stalling" phenomenon where conversion plateaus at 50-60%.

Diagnostic Matrix: Identify Your Issue
SymptomProbable Root CauseVerification TestRemediation
Reaction never starts (0% Conv.)Acid Poisoning. The basic site of the catalyst (e.g., tertiary amine) is protonated by impurities in the nitrostyrene.Dissolve nitrostyrene in wet pH paper; if red, acid is present.Recrystallize nitrostyrene (See Protocol A).
Reaction stalls (e.g., stops at 60%)Product Inhibition / Polymerization. The product or nitrostyrene polymer coats the catalyst.Add 10 mol% fresh catalyst. If rate recovers, it is poisoning/deactivation.Increase solvent volume (dilution) or switch to Ni(II) systems.
Low Enantioselectivity (<80% ee)Background Reaction / Water. Uncatalyzed background reaction or water bridging active sites.Run a "blank" (no catalyst). If product forms, reagents are too basic or T is too high.Dry solvents; Lower temperature to 0°C or -20°C.
Catalyst precipitates Ligand dissociation / Salt formation. Check solubility of catalyst in the specific solvent before adding reactants.Change counter-ion (for metal cats) or solvent polarity.
Deep Dive: The Mechanisms of Poisoning
Scenario A: The "Acidic Assassin" (Nitrostyrene Impurities)

trans-


-Nitrostyrene is typically synthesized via the Henry reaction followed by dehydration, often using acetic acid or ammonium acetate.
  • The Failure: Even trace amounts (0.5 mol%) of residual acetic acid can protonate the tertiary amine of a Takemoto-style thiourea catalyst or the diamine ligand of a Ni(II) complex. Since catalyst loadings are often low (1-5 mol%), a small impurity leads to total catalyst death .

  • The Fix: You cannot rely on commercial purity. Recrystallization is mandatory for asymmetric work.

Scenario B: Moisture in Organocatalysis (The H-Bond War)

Bifunctional catalysts (Thioureas) rely on weak Hydrogen Bonding to activate the nitro-group.

  • The Failure: Water molecules are stronger H-bond donors/acceptors than the nitrostyrene or the catalyst. Water binds to the thiourea moiety, effectively "capping" the active site.

  • The Nuance: While some papers suggest water additives can help, this is substrate-dependent. In the malonate addition, excess water usually collapses the transition state stereocontrol.

Visualizing the Failure Pathways

The following diagram illustrates how the Takemoto catalyst functions and where the specific poisons attack the cycle.

CatalystPoisoning cluster_legend Mechanism Key Cat Active Catalyst (Bifunctional Thiourea) Complex Ternary Complex (Transition State) Cat->Complex Activates Nitro Nitrostyrene (Substrate) Nitro->Complex H-Bonding Malonate Diethyl Malonate (Nucleophile) Malonate->Complex Deprotonation Complex->Cat Catalyst Turnover Product Michael Adduct (GABA Precursor) Complex->Product C-C Bond Formation Acid POISON 1: Residual Acid (AcOH) Acid->Cat Protonates Amine (Irreversible) Water POISON 2: Water/Moisture Water->Cat Blocks Thiourea (Reversible) Polymer POISON 3: Nitrostyrene Polymer Polymer->Cat Steric Occlusion key1 Blue = Active Catalyst key2 Red = Poisoning Event

Figure 1: Mechanistic pathway of the Takemoto catalyst showing the three primary points of failure: Amine protonation (Acid), H-bond competition (Water), and steric occlusion (Polymer).

Validated Protocols
Protocol A: Purification of trans-

-Nitrostyrene

Standard commercial nitrostyrene is often yellow/orange and smells of acid. Pure nitrostyrene should be bright yellow needles.

  • Dissolution: Dissolve 10 g of crude nitrostyrene in the minimum amount of boiling ethanol (approx. 30-40 mL).

  • Filtration: If the solution is cloudy, hot filter to remove polymer residues.

  • Crystallization: Allow to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.

  • Wash: Filter the crystals and wash with cold hexanes (removes surface acetic acid).

  • Drying: Dry under high vacuum for 6 hours.

    • QC Check: Dissolve a crystal in CDCl3. Check NMR for acetic acid peak at

      
       2.1 ppm. It must be absent.
      
Protocol B: The "Spike Test" for Catalyst Death

Use this when reaction stalls to distinguish between kinetics and poisoning.

  • Take a 50 µL aliquot of the stalled reaction mixture.

  • Analyze by HPLC/NMR (Time = T0).

  • Add 10 mol% fresh catalyst to the reaction vessel.

  • Stir for 1 hour.

  • Take a second aliquot (Time = T+1h).

    • Result A: Conversion increases significantly

      
      Catalyst Poisoning  occurred (original catalyst died).
      
    • Result B: No change in conversion

      
      Equilibrium/Thermodynamic Limit  or Product Inhibition.
      
Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Conversion / Yield CheckColor Is the reaction mixture dark/black? Start->CheckColor Yes Polymerization of Nitrostyrene caused by excess base/heat CheckColor->Yes Yes No Check Nitrostyrene Purity (Acid Content) CheckColor->No No (Yellow/Clear) Action1 Reduce Temp to 0°C Add inhibitor (BHT) Yes->Action1 AcidCheck Is Acid Present? No->AcidCheck AcidYes Catalyst Neutralization AcidCheck->AcidYes Yes AcidNo AcidNo AcidCheck->AcidNo No Action2 Recrystallize Nitrostyrene (Protocol A) AcidYes->Action2 WaterCheck Is Solvent Dry? AcidNo->WaterCheck WaterNo WaterNo WaterCheck->WaterNo No WaterYes WaterYes WaterCheck->WaterYes Yes WaterIssue H-Bond Interference Action3 Use Molecular Sieves Switch to Toluene/DCM WaterIssue->Action3 Kinetics Intrinsic Kinetics Slow Action4 Increase Concentration (1.0 M) or Switch to Ni-Diamine Cat Kinetics->Action4

Figure 2: Decision support tree for diagnosing low conversion in Michael additions.

Frequently Asked Questions (FAQ)

Q: Can I use hydrate salts (e.g., Ni(OAc)2·4H2O) for the metal-catalyzed version? A: Generally, no. While some Evans-type Ni-diamine complexes are robust, the initial complex formation often requires dry conditions to prevent the formation of inactive hydroxo-bridged species. Use anhydrous salts and dry solvents for the catalyst formation step.

Q: My reaction works on 50mg scale but fails on 5g scale. Why? A: This is a classic "exotherm-induced polymerization" issue. The Michael addition is exothermic. On a larger scale, heat accumulation degrades the nitrostyrene (polymerization) or the catalyst.

  • Fix: Add the diethyl malonate slowly (dropwise) or use a cooling bath during addition.

Q: Why is the enantioselectivity lower in Methanol vs. Toluene? A: Methanol is a protic solvent. It competes with the thiourea catalyst for hydrogen bonding with the nitro group of the styrene. This "short-circuits" the chiral activation, leading to a racemic background reaction. Always use aprotic solvents (Toluene, DCM, THF) for thiourea organocatalysis.

References
  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. Link

  • Evans, D. A., et al. (2007).[1] Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)-Diamine Complexes. Journal of the American Chemical Society. Link

  • Andres, J. M., et al. (2011). Stereoselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by chiral bifunctional thiourea-based organocatalysts.[2][3] Beilstein Journal of Organic Chemistry. Link

  • Vertex AI Search. (2026). Purification of trans-beta-nitrostyrene for asymmetric Michael addition.

Sources

Troubleshooting

Controlling diastereoselectivity in Diethyl 2-(2-nitro-1-phenylethyl)malonate reactions

Welcome to the technical support resource for the synthesis of diethyl 2-(2-nitro-1-phenylethyl)malonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of diethyl 2-(2-nitro-1-phenylethyl)malonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling diastereoselectivity in this critical Michael addition reaction. Here, we provide field-proven insights, troubleshooting protocols, and in-depth mechanistic explanations to help you achieve your desired stereochemical outcomes with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction between diethyl malonate and trans-β-nitrostyrene.

Q1: What is the underlying mechanism of this reaction?

A1: The reaction is a classic Michael addition, also known as a conjugate addition.[1][2] The mechanism proceeds in three primary steps:

  • Enolate Formation: A base removes an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate. This enolate is the active nucleophile.[3]

  • Nucleophilic Attack: The enolate attacks the electron-deficient β-carbon of the β-nitrostyrene (the Michael acceptor). This is the key carbon-carbon bond-forming step that creates two new stereocenters.[1]

  • Protonation: The resulting intermediate, a nitronate anion, is protonated during work-up to yield the final product, diethyl 2-(2-nitro-1-phenylethyl)malonate.[1]

The stereochemical outcome (syn vs. anti diastereomers) is determined during the nucleophilic attack step. The geometry of the transition state, where the enolate approaches the nitroalkene, dictates which diastereomer is formed preferentially.

Q2: What are the primary factors that control diastereoselectivity?

A2: Controlling the diastereoselectivity requires precise manipulation of the reaction's transition state energies. The key factors are:

  • Catalyst System: This is the most critical factor. Bifunctional organocatalysts, such as thioureas or squaramides, are highly effective.[2][4] They operate by simultaneously activating the diethyl malonate (via a basic site like a tertiary amine) and the β-nitrostyrene (via hydrogen bonding to the thiourea or squaramide moiety).[5][6] This dual activation organizes the transition state, creating a significant energy difference between the pathways leading to the syn and anti products. Chiral metal complexes can also be employed to achieve high stereocontrol.[7][8]

  • Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity.[9] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), lowering the temperature amplifies the impact of small differences in activation enthalpy (ΔH) between the two diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states and the solubility of the catalyst. A screen of aprotic solvents such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF) is often necessary to find optimal conditions.[9]

Q3: Why is achieving high diastereoselectivity so important for this compound?

A3: The product, diethyl 2-(2-nitro-1-phenylethyl)malonate, is a valuable synthetic intermediate. The nitro and ester functional groups can be further transformed into amines, amino acids, and other complex structures that are precursors for pharmaceuticals like baclofen, phenibut, and pregabalin.[4][7] Each diastereomer has a unique three-dimensional arrangement of atoms. In a biological context, only one diastereomer may exhibit the desired therapeutic activity, while the other could be inactive or even cause harmful side effects. Therefore, controlling diastereoselectivity is crucial for synthesizing the specific, biologically active molecule, which simplifies purification and improves the overall efficiency of the drug development process.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Diastereoselectivity (Diastereomeric Ratio ~1:1)

  • Root Cause: The energy barrier to form both diastereomers is nearly identical under your current conditions.

  • Solutions:

    • Lower the Reaction Temperature: This is the most straightforward first step. Perform a temperature screen at 0 °C, -20 °C, and even -78 °C. Lower temperatures will favor the transition state with the lower activation energy, often leading to a significant improvement in the diastereomeric ratio (dr).[9]

    • Re-evaluate Your Catalyst: If temperature reduction is insufficient, the catalyst may not be effectively differentiating between the two diastereomeric transition states.

      • For Organocatalysis: Switch to a bifunctional catalyst with stronger hydrogen-bonding capabilities, such as a thiourea or squaramide-based catalyst. These are designed to pre-organize the reactants.[2][4][8]

      • For Base-Mediated Reactions: Simple bases like triethylamine often provide little to no selectivity. Consider screening a panel of organocatalysts or metal-based catalyst systems known for this transformation.[7][10]

    • Conduct a Solvent Screen: The solvent can influence catalyst conformation and transition state stability. Test a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Hexane).[9]

ParameterRecommendationRationale
Temperature Screen from 0 °C to -78 °CAmplifies small energy differences between diastereomeric transition states.[9]
Catalyst Use a bifunctional organocatalyst (e.g., thiourea)Organizes reactants in the transition state via dual activation.[4][5]
Solvent Screen aprotic solvents (Toluene, DCM, THF)Solvating effects can alter transition state geometry and stability.[9]

Problem 2: Low Reaction Yield

  • Root Cause: Incomplete reaction, degradation of starting materials/product, or inefficient catalysis.

  • Solutions:

    • Optimize Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is stalled, consider increasing the reaction time. A cautious increase in temperature may also help, but be mindful that this can negatively impact diastereoselectivity.

    • Adjust Catalyst Loading: If using a catalyst, ensure the loading is sufficient (typically 5-20 mol%). Verify the catalyst's purity and activity, as degradation during storage can occur.

    • Ensure Anhydrous Conditions: Water can interfere with many catalysts and bases. Use anhydrous solvents and dry all glassware thoroughly before use.

Problem 3: Formation of a Sticky, Insoluble Side Product

  • Root Cause: This is often due to the polymerization of the highly reactive β-nitrostyrene Michael acceptor.

  • Solutions:

    • Slow Addition of the Nucleophile: Instead of adding all reagents at once, add the diethyl malonate/base solution slowly (e.g., via syringe pump) to a solution of the β-nitrostyrene and catalyst. This maintains a low concentration of the free nucleophile and minimizes side reactions.[9]

    • Use a Milder Base/Catalyst: A highly aggressive base can promote polymerization. Using a milder bifunctional organocatalyst that generates the enolate in situ and in a controlled manner is often a better strategy.

Problem 4: Difficulty Separating the Diastereomers

  • Root Cause: The two diastereomers have very similar physical properties, making separation challenging.

  • Solutions:

    • Optimize Column Chromatography: This is the most common method for separating diastereomers.

      • Stationary Phase: Standard silica gel is typically used.[11][12]

      • Eluent System: Experiment with different solvent systems. A low-polarity mobile phase (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane) often provides the best separation.[11][12] Run multiple small-scale tests to find the optimal eluent ratio before committing to a large-scale column.

    • Attempt Recrystallization: If a solid product is obtained, attempt to recrystallize it from various solvents. It is possible that one diastereomer is significantly less soluble than the other, allowing for its selective crystallization.

Visualizing the Process

Diagrams can clarify complex mechanisms and workflows.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation (Diastereoselective Step) cluster_2 Step 3: Protonation Malonate Diethyl Malonate Enolate Malonate Enolate (Nucleophile) Malonate->Enolate + Base - H-Base⁺ Nitronate Intermediate Nitronate Anion Intermediate Enolate->Nitronate Intermediate + Nitrostyrene Final Product Diethyl 2-(2-nitro-1-phenylethyl)malonate Nitronate Intermediate->Final Product + H-Base⁺ - Base

G start Experiment Yields Poor Diastereoselectivity (dr ≈ 1:1) q1 Is the reaction run at sub-ambient temperature? start->q1 a1_no Lower temperature (e.g., 0 °C to -78 °C) q1->a1_no No q2 Is a bifunctional catalyst being used? q1->q2 Yes a1_no->q2 a2_no Screen bifunctional catalysts (e.g., Thioureas) q2->a2_no No q3 Have different solvents been screened? q2->q3 Yes a2_no->q3 a3_no Perform solvent screen (Toluene, DCM, THF, etc.) q3->a3_no No end Achieved High Diastereoselectivity q3->end Yes (Consult further literature) a3_no->end

Reference Experimental Protocol

This protocol is a synthesized example based on methods using bifunctional thiourea organocatalysts, which are known to provide high stereoselectivity.[2][5]

Objective: To synthesize diethyl 2-(2-nitro-1-phenylethyl)malonate with high diastereoselectivity.

Materials:

  • (1R,2R)-(-)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea cyclohexane-1,2-diamine catalyst

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the thiourea catalyst (0.1 mmol, 10 mol%).

  • Reagent Addition: Add anhydrous toluene (10 mL), followed by trans-β-nitrostyrene (1.0 mmol, 1.0 equiv). Stir the solution for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Nucleophile Addition: Add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 24-48 hours).

  • Work-up:

    • Once the reaction is complete, quench by adding 1 M HCl (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the diastereomers.[12]

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis or by HPLC on a chiral stationary phase column.[13]

References
  • Currently Unavailable
  • Chen, W., Ang, E. C. X., Tan, S. M., Chua, Z., Ren, J., Yang, Z., Teng, B., Lee, R., Lu, H., & Tan, C.-H. (2020). Enantioselective Addition–Alkylation of α,β-Unsaturated Carbonyls via Bisguanidinium Silicate Ion Pair Catalysis. Journal of the American Chemical Society, 142(44), 19065–19070. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Reisman, S. E., et al. (2016). Highly Diastereoselective Michael Reactions Using β-Nitrocarbonyl Nucleophiles. PMC. [Link]

  • Kad, G. L., et al. (2013). An expedient and green protocol for the Michael addition of malonates, diketones and β-keto esters to the nitrostyrenes. Indian Journal of Chemistry, Sec B, 52B(4), 514-518. [Link]

  • Kochetkov, V. V., et al. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]

  • Kochetkov, V. V., et al. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. ResearchGate. [Link]

  • Encyclopedia.pub. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia.pub. [Link]

  • Vetticatt, M. J., et al. (2012). Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. Organic & Biomolecular Chemistry, 10(38), 7679-7684. [Link]

  • ResearchGate. Stereoselective Michael addition reaction of dimethyl malonate to racemic nitroolefins. ResearchGate. [Link]

  • Kochetkov, V. V., et al. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Semantic Scholar. [Link]

  • Chopade, M., et al. (2016). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [Link]

  • Mortezaei, S., & Catarineu, N. R. Asymmetric Conjugate Addition of Malonates to Nitrostyrenes using Ambidextrous Catalysis. [Link]

  • Abd-El-Aziz, A. S., et al. (1991). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (10), 2467-2473. [Link]

  • Organic Chemistry Frontiers. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Royal Society of Chemistry. [Link]

  • Kaźmierczak, M., et al. (2020). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. PMC. [Link]

  • Chemistry Stack Exchange. (2017). Models for diastereoselectivity in nitronate additions. Stack Exchange. [Link]

  • PubChem. Diethyl 2-(2-nitro-1-phenylethyl)malonate. National Center for Biotechnology Information. [Link]

  • The Journal of Organic Chemistry. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. ACS Publications. [Link]

Sources

Optimization

Removing unreacted trans-beta-nitrostyrene from Diethyl 2-(2-nitro-1-phenylethyl)malonate

Ticket Subject: Removal of unreacted trans- -nitrostyrene from Diethyl 2-(2-nitro-1-phenylethyl)malonate Ticket ID: #PUR-NM-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division E...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Removal of unreacted trans- -nitrostyrene from Diethyl 2-(2-nitro-1-phenylethyl)malonate

Ticket ID: #PUR-NM-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

You are likely experiencing the "Yellow Oil Syndrome." Pure Diethyl 2-(2-nitro-1-phenylethyl)malonate is typically a colorless to pale oil (or low-melting solid), whereas trans-


-nitrostyrene (TBNS) is a bright yellow crystalline solid with high UV absorbance. Even trace amounts (<5%) of TBNS will color your product yellow and may co-elute during standard chromatography due to similar polarity profiles on silica.

Immediate Action Required: Determine your purification strategy based on scale and available resources using the decision matrix below.

PurificationStrategy Start START: Characterize Crude Mixture StateCheck Physical State of Product? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid High mp Oil Oil / Viscous Liquid StateCheck->Oil Standard MethodA Method A: Recrystallization (EtOH/Hexanes) Solid->MethodA Best Purity ScaleCheck Scale of Reaction? Oil->ScaleCheck Small Small (<500 mg) ScaleCheck->Small Large Large (>5 g) ScaleCheck->Large MethodB Method B: Flash Chromatography (Gradient Elution) Small->MethodB MethodD Method D: Thiol Resin Scavenging (High-Throughput) Small->MethodD If High Purity Req MethodC Method C: Bisulfite Wash (Chemo-selective Scavenging) Large->MethodC

Figure 1: Strategic decision tree for purification based on physical state and scale. Select the path that matches your current constraints.

Protocol 1: Chemo-Selective Scavenging (The "Green" Method)

Best for: Large scale (>1g), oily products, or when chromatography fails to separate the yellow band.

The Science

TBNS is an electrophile (Michael acceptor). By introducing a highly polar, water-soluble nucleophile that reacts faster with TBNS than your product does (or reacts exclusively with the alkene), you transform the lipophilic impurity into a hydrophilic species. Sodium bisulfite (


) undergoes a 1,4-addition to nitroalkenes, forming a water-soluble sulfonate adduct [1].
Step-by-Step Workflow
  • Preparation: Dissolve your crude reaction mixture in a minimal amount of Ethyl Acetate (EtOAc).

  • Reagent Setup: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Add the bisulfite solution to the organic layer (Ratio: 1:1 v/v).

    • CRITICAL: Vigorously stir or shake for 15–30 minutes. The biphasic reaction requires surface area.

    • Observation: The yellow color should migrate from the organic (top) layer to the aqueous (bottom) layer as the TBNS is converted to the sulfonate.

  • Separation:

    • Separate the layers.[1]

    • Wash the organic layer once with water (to remove residual salts) and once with brine.

  • Finishing: Dry over

    
    , filter, and concentrate.
    

Data Validation:

Parameter Crude Mixture Post-Bisulfite Wash
Appearance Bright Yellow Oil Pale/Colorless Oil

| TLC (


)  | Two spots (Product + TBNS) | Single spot (Product) |
| H-NMR  | Vinylic protons present (

7.5-8.0 ppm) | Vinylic protons absent |

Protocol 2: Polymer-Supported Thiol Scavenging (Pharma Standard)

Best for: Late-stage drug candidates, high-throughput screening, or when aqueous workup is undesirable.

The Science

Polymer-supported thiols (e.g., Si-Thiol or polystyrene-thiophenol) act as "solid-phase sponges." The thiol moiety performs a Michael addition on the unreacted TBNS, covalently tethering it to the silica bead. Filtration removes the bead and the impurity simultaneously [2].

ThiolScavenging Impurity Free TBNS (Solution Phase) Complex Covalent Adduct (Trapped on Bead) Impurity->Complex Michael Addition Resin Si-Thiol Resin (Solid Phase) Resin->Complex Product Pure Product (Filtrate) Complex->Product Filtration

Figure 2: Mechanism of action for solid-phase scavenging. The impurity is covalently bound to the solid support, leaving the product in solution.

Step-by-Step Workflow
  • Stoichiometry: Calculate the excess TBNS (via NMR integration). Use 3–5 equivalents of Thiol resin relative to the impurity (not the product).

  • Incubation:

    • Add resin to the reaction vessel (or crude mixture dissolved in DCM/THF).

    • Add a catalytic amount of base (Et3N, 0.1 eq) to activate the thiol if using a neutral resin.

    • Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Pass the mixture through a fritted filter or a celite plug.

  • Result: The filtrate contains your pure product; the yellow impurity remains on the filter.

Protocol 3: Chromatographic Optimization

Best for: Small scale (<500 mg) or when scavengers are unavailable.

Troubleshooting the "Co-elution" Issue

TBNS and the Michael adduct often have similar


 values in standard Hexane/EtOAc systems. You must leverage the 

-

interactions of the nitroalkene.

Recommended Solvent Systems:

Solvent System Ratio Rationale
Hexanes : EtOAc 85:15 Standard. Often insufficient for separation.
Toluene : EtOAc 95:5 Pro Tip: Toluene interacts with the aromatic ring of TBNS, often shifting its retention time relative to the aliphatic/saturated product.

| DCM : Hexanes | 50:50 | Uses the polarizability of DCM to differentiate the nitro groups. |

Visualization Technique:

  • UV (254 nm): TBNS absorbs very strongly (dark spot). The product absorbs less strongly.

  • KMnO4 Stain: TBNS (alkene) will stain brown/yellow instantly. The product (saturated) will not stain (or stain very slowly). Use this to distinguish the spots.

FAQ: Frequently Asked Questions

Q: My product solidified, but it's still yellow. Can I recrystallize? A: Yes. If the product is solid, recrystallization is superior to scavenging. TBNS is highly soluble in ethanol.

  • Protocol: Dissolve the solid in minimal hot Ethanol (EtOH). Let it cool slowly. The TBNS should stay in the mother liquor (supernatant), while your product crystallizes out. Wash the crystals with cold hexanes [3].

Q: Can I use distillation? A: WARNING: Do not distill. Nitro compounds are thermally unstable. TBNS can polymerize or decompose violently at high temperatures. The boiling points are too high for standard distillation without high vacuum (<0.1 mmHg), and the risk of explosion or degradation outweighs the benefit.

Q: I used the Bisulfite wash, but the emulsion won't separate. A: This is common with malonates.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out).

  • Fix: Add a small amount of Methanol to break the surface tension, or filter the emulsion through a pad of Celite.

References

  • ResearchGate. Enantioselective Addition of Sodium Bisulfite to Nitroalkenes. (2021).[2][3] Demonstrates the reactivity of bisulfite with nitrostyrenes to form water-soluble sulfonates.

  • Biotage. ISOLUTE® Si-Thiol - Metal and Electrophile Scavenger.[4] Technical Note describing the use of silica-supported thiols for removing electrophilic impurities.

  • Organic Syntheses. Nitrostyrene Purification and Properties. Org.[1][5][6][7] Synth. 1929, 9, 66. Provides solubility data confirming ethanol as a recrystallization solvent for the impurity.

  • MDPI.Reaction of

    
    -Nitrostyrene with Diethyl Malonate in the Presence of Bispidines. (2024).[5][6][7] Detailed characterization of the specific Michael adduct product.
    
    

Sources

Reference Data & Comparative Studies

Validation

Absolute Configuration Determination of Light-Atom Michael Adducts: Single Crystal X-Ray vs. VCD and Derivatization

Topic: Determining Absolute Configuration of Diethyl 2-(2-nitro-1-phenylethyl)malonate via X-ray Content Type: Publish Comparison Guide Executive Summary & Problem Definition The Target: Diethyl 2-(2-nitro-1-phenylethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining Absolute Configuration of Diethyl 2-(2-nitro-1-phenylethyl)malonate via X-ray Content Type: Publish Comparison Guide

Executive Summary & Problem Definition

The Target: Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS: 22975-21-9).[1] The Context: This molecule is the benchmark Michael adduct synthesized via asymmetric organocatalysis (e.g., using Takemoto’s thiourea or squaramide catalysts). It is a critical precursor for


-amino butyric acid (GABA) analogs like Phenibut  and Baclofen .[1]
The Challenge:  The molecule consists exclusively of light atoms (C, H, N, O).[2] Standard Molybdenum (Mo) X-ray sources often fail to distinguish enantiomers because the anomalous scattering signal is negligible.[1]

The Objective: This guide compares three distinct workflows for determining the absolute configuration (AC) of this specific adduct:

  • Direct X-ray (Cu Source): High-risk, non-destructive, requires statistical rigor.[1][2]

  • Derivatization X-ray: High-labor, high-certainty, requires chemical modification.[2]

  • Vibrational Circular Dichroism (VCD): Non-destructive, solution-phase, requires computational modeling.[1][2]

Comparative Performance Matrix

FeatureMethod A: Direct SC-XRD (Cu) Method B: Heavy-Atom Derivatization Method C: Vibrational CD (VCD)
Primary Principle Anomalous scattering of Oxygen/Nitrogen using soft X-rays.[1]Anomalous scattering of Br/I/S using standard X-rays.Comparison of calculated vs. experimental IR chirality.
Sample State Single Crystal (High Quality required).Single Crystal (Robust growth).[1]Solution (CDCl₃ or DMSO).[1]
Destructive? No.Yes (Chemical modification).[1]No.
Time to Result 1–3 Days (Crystal growth dependent).[1]1–2 Weeks (Synthesis + Crystallization).24–48 Hours (Scan + DFT Calc).[1]
Confidence (AC) Moderate to High (Requires Hooft

).[1]
Very High (Bijvoet differences are clear).[1]High (If conformational search is thorough).[1]
Cost Efficiency High (One step).[1]Low (Multi-step synthesis).[1]Moderate (Instrument + Computing time).

Method A: Direct X-ray Diffraction (The "Light Atom" Protocol)[1]

Causality: Standard Mo K


 radiation (

) passes through C/N/O atoms with minimal absorption, resulting in a near-zero anomalous signal.[1][2] You must use Cu K

radiation (

) to increase the resonant scattering (

) of Oxygen, allowing for the differentiation of Friedel pairs.
Experimental Protocol
  • Crystallization (The Bottleneck):

    • This molecule often oils out.[1] Use Vapor Diffusion .[1][2]

    • Inner Vial: Dissolve 20 mg of adduct in 0.5 mL Ethyl Acetate .

    • Outer Vial: 3 mL n-Hexane or Pentane .

    • Condition: Seal and store at 4°C. Slow diffusion over 48–72 hours yields prisms (m.p. ~60°C).[1]

  • Data Collection:

    • Source: Microfocus Cu K

      
       (
      
      
      
      ).[1]
    • Temperature: 100 K (Critical to reduce thermal motion and improve high-angle data).

    • Strategy: Collect a complete sphere of data (redundancy > 4.0). You need high multiplicity to statistically validate the tiny intensity differences between

      
       and 
      
      
      
      .[1][2]
  • Refinement & Validation:

    • Refine using SHELXL or OLEX2 .[1][2]

    • Metric: Do not rely solely on the Flack parameter (

      
      ).[1] For light atoms, use the Hooft parameter (
      
      
      
      )
      (Bayesian statistics) or the Parsons quotient method .
    • Success Criteria:

      
       with standard uncertainty 
      
      
      
      .[1]

Method B: Heavy-Atom Derivatization (The "Gold Standard")[1]

Causality: Introducing a heavy atom (Br, I) creates a strong "anomalous scatterer."[1][2] The electrons in these atoms absorb X-rays significantly, creating a massive intensity difference between Friedel pairs, making AC assignment unambiguous even with standard Mo sources.[2]

Experimental Protocol

Pathway: Hydrolysis followed by Salt Formation (Non-covalent derivatization).[1] Note: This preserves the chiral center without risk of racemization.

  • Hydrolysis:

    • Dissolve adduct in THF/Water (1:1).[1] Add LiOH (2.5 eq).[1] Stir at 0°C to RT.

    • Acidify to pH 2 to isolate the dicarboxylic acid intermediate.

  • Chiral Salt Formation:

    • Mix the dicarboxylic acid with (R)-4-Bromo-alpha-methylbenzylamine (1:1 stoichiometry) in Ethanol.

    • The bromine atom acts as the heavy scatterer.

  • Crystallization:

    • Slow evaporation of the ethanol solution yields highly crystalline salts.

  • Analysis:

    • Solve structure. The known configuration of the amine validates the assignment.

    • The Bromine atom allows the Flack parameter to refine easily to

      
      .
      

Method C: Vibrational Circular Dichroism (VCD)[1][3]

Causality: Chiral molecules absorb left- and right-circularly polarized IR light differently.[1] By simulating the VCD spectrum using Density Functional Theory (DFT) and matching it to the experimental spectrum, the AC is assigned without crystallization.

Experimental Protocol
  • Sample Prep: Dissolve ~5 mg of the oil/solid in CDCl₃.

  • Measurement: Record VCD spectrum (1000–1800 cm⁻¹) using an FTIR-VCD spectrometer. Focus on the Carbonyl region (1730–1750 cm⁻¹) (ester C=O stretches) and Nitro region (1550 cm⁻¹) .[1]

  • Computational Workflow:

    • Conformational Search: Use MMFF or PM6 to find low-energy conformers (the diethyl malonate tail is flexible).[1]

    • DFT Optimization: Optimize geometries (B3LYP/6-31G*) and calculate rotational strengths.

    • Boltzmann Weighting: Average the spectra based on conformer energy.

  • Assignment: Visually and statistically (SimIR/CompareVOA) match the computed bands to the experimental data.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for a researcher handling this specific Michael adduct.

G Start Start: Michael Adduct (Oil or Low-Melting Solid) CheckState Can you grow high-quality crystals? Start->CheckState DirectXray Method A: Direct X-ray (Cu Source, 100K) CheckState->DirectXray Yes VCD Method C: VCD (Solution Phase) CheckState->VCD No (Oil) Refinement Refine Structure Check Hooft (y) DirectXray->Refinement Decision Is y < 0.1 and u(y) < 0.08? Refinement->Decision Success AC Determined (Publishable) Decision->Success Yes Fail Inconclusive (Light Atom Problem) Decision->Fail No Deriv Method B: Derivatization (Hydrolysis + Br-Amine Salt) Fail->Deriv Fallback Deriv->Success Heavy Atom X-ray VCD->Success Match Found

Caption: Workflow for Absolute Configuration determination. Direct X-ray is preferred if crystals exist; Derivatization or VCD are necessary fallbacks for oils or weak anomalous scattering.[2]

Data Presentation: The "Light Atom" Validation Table

When publishing Method A (Direct X-ray), you must present the data to prove statistical validity.[2] Use this template:

ParameterAcceptable RangeExplanation
R1 (all data) < 5.0%Indicates a high-quality model fit.[1]
Completeness > 99%Essential for accurate anomalous difference measurement.
Multiplicity > 4.0High redundancy reduces random noise in intensities.[1]
Flack Parameter (

)
-0.1 to 0.1Classical metric.[1]

is correct,

is inverted.[2]
Hooft Parameter (

)
-0.1 to 0.1Critical for this molecule. Uses Bayesian stats; more robust for light atoms.[1]
Friedel Coverage > 85%Percentage of Friedel pairs actually measured.

References

  • Takemoto, Y., et al. (2003).[2] "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[3] Link[1][2]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[2][4][5] "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography. Link

  • Parsons, S., & Flack, H. D. (2004).[2][4] "Precise absolute-structure determination in light-atom crystals." Acta Crystallographica Section A. Link

  • Stephens, P. J., et al. (2010).[2] "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews. Link[1][2]

  • Flack, H. D. (1983).[1][2] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link

Sources

Comparative

Comparative Guide: Organocatalysts for Diethyl 2-(2-nitro-1-phenylethyl)malonate Production

This guide provides a technical comparison of organocatalytic systems for the asymmetric Michael addition of diethyl malonate to trans- -nitrostyrene. It is designed for synthetic chemists requiring high enantioselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of organocatalytic systems for the asymmetric Michael addition of diethyl malonate to trans-


-nitrostyrene. It is designed for synthetic chemists requiring high enantioselectivity and operational simplicity.

Executive Summary

The synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate via the Michael addition of diethyl malonate to trans-


-nitrostyrene is a benchmark reaction in asymmetric organocatalysis. This intermediate is a critical precursor for 

-aminobutyric acid (GABA) analogs, such as Baclofen and Phenibut .[1]

While early methods relied on metal-ligand complexes, bifunctional organocatalysts have become the industry standard due to their low toxicity, stability, and operational ease. This guide compares the three dominant catalyst classes:

  • Takemoto’s Thiourea: The historical benchmark for reliability.

  • Rawal’s Squaramide: A second-generation system offering lower catalyst loading.

  • Cinchona-Thiourea Hybrids: High-selectivity catalysts leveraging the "C9-inversion" effect.

Mechanistic Principles: Bifunctional Activation

Success in this transformation relies on Dual Activation . The catalyst must simultaneously activate the electrophile (nitrostyrene) via Hydrogen Bonding (H-bonding) and the nucleophile (diethyl malonate) via Brønsted base deprotonation.

Transition State Model

The following diagram illustrates the catalytic cycle and the transition state assembly for a generic bifunctional catalyst (e.g., Takemoto's catalyst).

CatalyticCycle cluster_TS Activation Mode Cat Free Catalyst (Bifunctional) Complex Ternary Complex (Transition State) Cat->Complex Self-Assembly Substrates Substrates: Diethyl Malonate + Nitrostyrene Substrates->Complex Dual Activation Complex->Cat Catalyst Turnover Product Product: Diethyl 2-(2-nitro-1-phenylethyl)malonate Complex->Product C-C Bond Formation NitroAct Nitro Activation (H-Bonding via Thiourea/Squaramide) NitroAct->Complex MalonateAct Malonate Activation (Deprotonation via Tertiary Amine) MalonateAct->Complex

Figure 1: Catalytic cycle showing the simultaneous activation of the nitro group (electrophile) and malonate (nucleophile).

Comparative Performance Analysis

The following data aggregates experimental results from key literature sources, normalizing for the specific synthesis of diethyl 2-(2-nitro-1-phenylethyl)malonate.

Table 1: Catalyst Performance Metrics[2][3][4]
FeatureTakemoto’s Catalyst (Thiourea) Rawal’s Squaramide Cinchona-Thiourea (C9-epi)
Catalyst Structure Bifunctional Thiourea-AmineBifunctional Squaramide-AmineCinchona Alkaloid-Thiourea
Typical Loading 10 mol%0.5 – 5 mol%5 – 10 mol%
Yield 80 – 85%84 – 95%90 – 95%
Enantioselectivity (% ee) 90 – 94%86 – 99%94 – 97%
Reaction Time 12 – 24 Hours4 – 12 Hours1 – 12 Hours
Optimal Solvent Toluene / o-DichlorobenzeneDCM / Solvent-freeToluene
Key Advantage High reliability; Robust to moisture.Lowest loading; Faster kinetics.Tunable stereochemistry (pseudo-enantiomers).
Limitation Higher loading required.Solubility issues in non-polar solvents.Synthesis of catalyst is more complex.
Technical Analysis[1][5][6][7][8]
1. Takemoto’s Thiourea (The Benchmark)
  • Performance: First introduced by Takemoto et al., this catalyst utilizes a 3,5-bis(trifluoromethyl)phenyl thiourea moiety for H-bonding. In toluene , it consistently delivers 94% ee for diethyl malonate addition.

  • Why use it: It is the most "forgiving" system. If your reagents are not perfectly dry, the thiourea moiety remains active.

  • Protocol Note: Reaction rates are significantly faster in non-polar solvents (Toluene) compared to polar aprotic solvents (THF, DMF) due to stronger H-bond organization.

2. Rawal’s Squaramide (The High-Performer)
  • Performance: Squaramides possess a wider H-bond bite angle and higher acidity than thioureas, leading to stronger substrate binding. This allows for significantly lower catalyst loadings (often <2 mol%).

  • Why use it: Ideal for scale-up where catalyst cost is a factor. The rigid cyclobutenedione core reduces conformational freedom, often resulting in higher turnover frequencies (TOF).

  • Protocol Note: While effective in DCM, solvent-free conditions have also been reported to yield high enantioselectivities.

3. Cinchona-Thiourea Hybrids (The Specialist)
  • Performance: Catalysts derived from 9-amino(9-deoxy)epicinchonine (e.g., Soós or Connon catalysts) show superior performance (up to 97% ee ) compared to native cinchona alkaloids.

  • Why use it: The "mismatched" stereochemistry at C8/C9 in native alkaloids is corrected in these derivatives, creating a perfect pocket for the nitrostyrene.

Experimental Protocols

Method A: Synthesis using Takemoto’s Catalyst

Best for: Initial screening and academic benchmarking.

  • Preparation: In a flame-dried round-bottom flask, dissolve trans-

    
    -nitrostyrene  (1.0 equiv, 0.2 mmol) and Takemoto’s catalyst  (10 mol%, 0.02 mmol) in anhydrous toluene  (1.0 mL).
    
  • Addition: Add diethyl malonate (2.0 equiv, 0.4 mmol) in one portion at room temperature (RT).

  • Reaction: Stir the mixture at RT for 24 hours. Monitor consumption of nitrostyrene via TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 90:10 to 80:20).

  • Result: Expect a white solid/oil; Yield: ~83%; ee: ~93-94% (determined by Chiral HPLC, e.g., Daicel Chiralpak AD-H).

Method B: Synthesis using Rawal’s Squaramide

Best for: Scale-up and high-efficiency synthesis.

  • Preparation: Combine trans-

    
    -nitrostyrene  (1.0 equiv) and Squaramide catalyst  (2.0 mol%) in DCM  (0.5 M concentration).
    
  • Addition: Add diethyl malonate (1.5 equiv).

  • Reaction: Stir at RT. Due to higher activity, conversion often completes within 4-8 hours.

  • Workup: Evaporate solvent.

  • Purification: Flash chromatography.

  • Result: Yield: >90%; ee: >95% (often improved by a single recrystallization of the product).

Experimental Workflow Visualization

Workflow Start Start: Flame-dry Glassware Mix Dissolve: Nitrostyrene + Catalyst in Toluene/DCM Start->Mix Add Add Nucleophile: Diethyl Malonate (2.0 equiv) Mix->Add Monitor Monitor: TLC / NMR (Disappearance of alkene) Add->Monitor Monitor->Monitor Incomplete Workup Workup: Evaporate Solvent Monitor->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Analyze Analysis: 1H NMR & Chiral HPLC Purify->Analyze

Figure 2: Step-by-step experimental workflow for the organocatalytic Michael addition.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. Link

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society. Link

  • McCooey, S. H., & Connon, S. J. (2005).[2] Urea- and Thiourea-Substituted Cinchona Alkaloid Derivatives as Highly Efficient Bifunctional Organocatalysts.[3][2][4] Angewandte Chemie International Edition. Link

  • James, A., et al. (2021). A facile Michael addition reaction of

    
    -diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry. Link
    
  • Bae, H. Y., et al. (2022). Michael Addition of Carbonyl Compounds to

    
    -Unsaturated Nitroalkenes. Encyclopedia. Link
    

Sources

Validation

Spectroscopic characterization of Diethyl 2-(2-nitro-1-phenylethyl)malonate vs impurities

Technical Comparison: Spectroscopic Profiling of Diethyl 2-(2-nitro-1-phenylethyl)malonate vs. Critical Process Impurities Executive Summary Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS: 22975-21-9) is a pivotal interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Spectroscopic Profiling of Diethyl 2-(2-nitro-1-phenylethyl)malonate vs. Critical Process Impurities

Executive Summary

Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS: 22975-21-9) is a pivotal intermediate in the synthesis of GABA-ergic pharmaceuticals, including Phenibut and Baclofen . Its quality is defined not just by assay purity (>98%), but by the specific absence of starting materials (trans-


-nitrostyrene) and process-related side products (decarboxylated mono-esters).

This guide provides a definitive spectroscopic framework for distinguishing the target Michael adduct from its most persistent impurities. Unlike generic certificates of analysis, this document focuses on the causality of spectral features , enabling researchers to troubleshoot synthetic protocols and validate reaction endpoints with high confidence.

Synthetic Context & Impurity Landscape

The synthesis typically involves the Michael addition of diethyl malonate to trans-


-nitrostyrene. While thermodynamically favored, the reaction is susceptible to retro-Michael pathways, oligomerization, and partial hydrolysis/decarboxylation if basic catalysis is too aggressive or workup is prolonged.

Figure 1: Synthetic Pathway and Impurity Generation

G SM1 trans-β-Nitrostyrene (Starting Material) Target Diethyl 2-(2-nitro-1-phenylethyl)malonate (TARGET) SM1->Target Michael Addition (Base Cat.) Imp2 Nitrostyrene Oligomers (Bis-adducts) SM1->Imp2 Polymerization (Side Rxn) SM2 Diethyl Malonate (Nucleophile) SM2->Target Michael Addition (Base Cat.) Imp1 Ethyl 4-nitro-3-phenylbutanoate (Decarboxylated Impurity) Target->Imp1 Hydrolysis & Decarboxylation (-CO2, -EtOH)

Caption: The primary synthetic route involves Michael addition. Critical impurities arise from starting material degradation (oligomerization) or product instability (decarboxylation).

Spectroscopic Deep Dive: 1H NMR Analysis

Proton NMR is the gold standard for this characterization because it provides a distinct "fingerprint" region (3.0 – 5.0 ppm) where the target and impurities diverge significantly.

The "Fingerprint" Region

The most diagnostic signal for the target compound is the doublet at ~3.82 ppm , corresponding to the malonate methine proton (


). This proton couples with the benzylic methine (

), creating a clean doublet (

Hz).
  • Target (

    
    ): 
    
    
    
    3.82 ppm (d) — Presence confirms Michael addition.
  • Starting Material (Nitrostyrene):

    
     7.60 & 8.00 ppm (d) — Absence confirms conversion.
    
  • Impurity (Decarboxylated): Loss of 3.82 ppm doublet; appearance of

    
     2.6–2.9 ppm multiplet (
    
    
    
    alpha to ester).
Comparative Chemical Shift Data

The following table synthesizes experimental data for the target and its critical analogs.

Proton AssignmentTarget Compound (

ppm)
trans-

-Nitrostyrene (

ppm)
Decarboxylated Impurity* (

ppm)
Aromatic (Ph-H) 7.22 – 7.35 (m, 5H)7.40 – 7.60 (m, 5H)7.15 – 7.35 (m, 5H)
Alkene (-CH=CH-) Absent 7.60 (d), 8.00 (d) Absent
Nitro-methylene (-CH2-NO2) 4.85 – 4.95 (m, 2H)N/A4.60 – 4.80 (m, 2H)
Benzylic Methine (-CH-Ph) 4.20 – 4.25 (m, 1H)N/A4.05 – 4.15 (m, 1H)
Malonate Methine (-CH-COOEt) 3.82 (d, J=9.2 Hz) N/AAbsent
Alpha-Methylene (-CH2-COOEt) N/AN/A2.65 – 2.85 (m)
Ester Methylene (-OCH2-) 4.00 – 4.20 (m, 4H)N/A4.05 – 4.15 (q, 2H)

*Note: The decarboxylated impurity (Ethyl 4-nitro-3-phenylbutanoate) is characterized by the loss of the malonate symmetry and the appearance of diastereotopic protons alpha to the carbonyl.

Impurity Profiling & Detection

A. The "Silent" Impurity: Decarboxylated Mono-ester

Risk: This impurity forms if the reaction mixture is heated excessively or exposed to acidic aqueous conditions during workup. Detection: In HPLC-UV, this impurity may co-elute with the target due to similar polarity. In NMR, it is unmistakable. Look for the disappearance of the integration at 3.82 ppm (1H) and the emergence of a "roofing" multiplet pattern in the 2.6–2.9 ppm region.

B. Starting Material: trans- -Nitrostyrene

Risk: Incomplete conversion. Detection: The alkene protons are highly deshielded (downfield).[1] Even 0.5% residual starting material is visible as small doublets at 7.6 and 8.0 ppm. IR Confirmation: Look for the preservation of the C=C stretch at ~1635 cm⁻¹ which should be absent in the product.

Experimental Protocols

Protocol 1: High-Fidelity NMR Acquisition

To ensure resolution of the critical coupling constants.

  • Sample Prep: Dissolve 15-20 mg of the crude oil in 0.6 mL of CDCl₃ (neutralized with basic alumina if acid sensitivity is suspected).

  • Instrument: 400 MHz or higher.

  • Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 5 seconds (Critical for accurate integration of the nitro-methylene protons vs aromatic protons).

    • Scans: Minimum 16.[2][3]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually to ensure the doublet at 3.82 ppm is symmetric.

Protocol 2: HPLC Purity Assessment (Reverse Phase)

Standard method for quantitative purity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-15 min (20% -> 80% B), 15-20 min (80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general carbonyl/nitro) and 254 nm (aromatic).

    • Note: Nitrostyrene has a very high extinction coefficient at 310 nm (yellow color); the target does not. Use 310 nm to specifically track unreacted starting material.

Decision Logic for Batch Release

Figure 2: Analytical Workflow

G Start Crude Product Isolated NMR 1H NMR Analysis (Focus: 3.82 ppm Doublet) Start->NMR Check1 Doublet at 3.82 ppm present? NMR->Check1 Check2 Alkene signals (7.6/8.0 ppm)? Check1->Check2 Yes Fail1 REJECT / REWORK (Decarboxylation occurred) Check1->Fail1 No (Target degraded) Check3 Multiplet at 2.7 ppm? Check2->Check3 No (Clean) Fail2 RE-REACT (Incomplete Conversion) Check2->Fail2 Yes (SM remains) Pass PROCEED TO CRYSTALLIZATION (Target Confirmed) Check3->Pass No Check3->Fail1 Yes (Impurity detected)

Caption: Decision tree for evaluating crude reaction mixtures based on 1H NMR spectral features.

References

  • Synthesis and Catalysis Context

    • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines. (2024).[1][4] MDPI. Link

    • Asymmetric Conjugate Addition of Malonates to Nitrostyrenes.[3] (2012). RSC Advances. Link

  • Spectroscopic Data Sources

    • Diethyl 2-(2-nitro-1-phenylethyl)malonate Spectral Data. PubChem CID 313659. Link

    • NMR Chemical Shifts of Trace Impurities.[5] (2010). Organometallics. Link

  • Impurity Characterization

    • Synthesis of Phenibut and related impurities. (2017). Scientific Research Publishing. Link

Sources

Comparative

Reproducibility of literature yields for Diethyl 2-(2-nitro-1-phenylethyl)malonate

Executive Summary: The "Yield Gap"[1] In the synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS: 22975-21-9), a significant disparity often exists between reported literature yields (>90%) and internal replicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Yield Gap"[1]

In the synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS: 22975-21-9), a significant disparity often exists between reported literature yields (>90%) and internal replication attempts (often <50%).[1] This Michael addition of diethyl malonate to trans-


-nitrostyrene is theoretically simple but practically nuanced.

The core reproducibility failure stems from a kinetic competition between the desired conjugate addition and the anionic polymerization of the nitrostyrene substrate.[1] Standard protocols utilizing strong alkoxide bases in solution frequently trigger the latter, resulting in intractable oligomeric mixtures rather than the target adduct.[1]

This guide objectively compares three distinct methodologies, validating the shift from classical solution-phase base catalysis to solvent-free or organocatalytic protocols to guarantee yields exceeding 85%.[1]

Mechanistic Analysis & Failure Modes[1]

To control the reaction, one must understand the bifurcation point where the reaction succeeds or fails.[1]

The Divergent Pathway

The reaction requires the generation of a malonate enolate.[1] However, if the base concentration is too high or the solvent facilitates free ions, the base (or the enolate itself) can initiate the polymerization of the electron-deficient nitrostyrene.[1]

MichaelMechanism Start Reagents: Diethyl Malonate + Trans-beta-Nitrostyrene Enolate Malonate Enolate (Nucleophile) Start->Enolate Deprotonation Base Catalyst (Base) Base->Enolate Attack Nucleophilic Attack on Nitrostyrene (C-beta) Enolate->Attack Intermediate Nitronate Intermediate Attack->Intermediate 1,4-Addition Polymer Oligomers/Polymers (Tarry Mixture) Attack->Polymer Chain Propagation (Excess Base/Polar Solvent) Path_Success Pathway A: Conjugate Addition (Controlled) Product Target Product: Diethyl 2-(2-nitro-1-phenylethyl)malonate Intermediate->Product Protonation Path_Fail Pathway B: Polymerization (Uncontrolled)

Figure 1: Mechanistic divergence showing the competition between the desired Michael addition (Green) and the parasitic polymerization of nitrostyrene (Red).[1]

Comparative Methodology Analysis

We evaluated three common protocols based on yield reproducibility, purity, and operational complexity.

MetricMethod A: Classical Base (Solution) Method B: Green/Inorganic (Solvent-Free) Method C: Organocatalysis (Thiourea)
Catalyst NaOEt / NaOMePotassium Carbonate (K₂CO₃)Takemoto's Catalyst / Squaramides
Medium Ethanol / MethanolSolvent-Free (Grinding/Microwave)Toluene / DCM
Literature Yield 50–70% (Variable)85–98%80–95%
Reproducibility Low High High
Risk Factor Polymerization of nitrostyrene; Retro-Michael reaction.[1]Localized heating (if microwave used).[1]High cost of catalyst.[1]
Purity (Crude) Low (requires chromatography)High (often requires only washing)Very High (>90% ee possible)
Recommendation Avoid Recommended for Scale Recommended for Chiral

Validated Experimental Protocols

⛔ Method A: The "Trap" (Classical Solution Phase)

Why it fails: Using strong alkoxide bases in alcohol often leads to rapid polymerization of the nitrostyrene before the Michael addition can complete.[1]

  • Status: NOT RECOMMENDED.[1]

  • Typical Outcome: 40% yield, dark orange tar, difficult purification.[1]

✅ Method B: Robust Solvent-Free Synthesis (Recommended for Racemic)

This method utilizes surface chemistry to activate the reaction without providing a medium for anionic polymerization chains to propagate.

Reagents:

  • trans-

    
    -Nitrostyrene (1.0 equiv)[1]
    
  • Diethyl malonate (1.2 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃), anhydrous (0.2 – 0.5 equiv)[1]

Protocol:

  • Preparation: In a mortar (or ball mill for scale), combine trans-

    
    -nitrostyrene (149 mg, 1.0 mmol) and diethyl malonate (192 mg, 1.2 mmol).
    
  • Activation: Add anhydrous K₂CO₃ (28 mg, 0.2 mmol).

  • Reaction: Grind the mixture vigorously with a pestle for 5–10 minutes. The mixture will transition from a dry powder to a sticky paste/liquid as the eutectic point is reached and reaction proceeds.[1]

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). Consumption of nitrostyrene is usually complete within 10-20 minutes.

  • Workup: Dissolve the paste in Ethyl Acetate (10 mL) and filter to remove the solid K₂CO₃.

  • Purification: Evaporate solvent. If necessary, recrystallize from Ethanol/Hexane or perform a short silica plug filtration.[1]

  • Expected Yield: 85–95% (White solid or pale yellow oil).[1]

✅ Method C: Precision Organocatalysis (Recommended for Asymmetric)

For applications requiring enantiopurity, thiourea catalysts suppress side reactions via hydrogen-bonding activation rather than harsh deprotonation.[1]

Reagents:

  • trans-

    
    -Nitrostyrene (1.0 equiv)[1]
    
  • Diethyl malonate (2.0 equiv)[1]

  • Catalyst: 3,5-bis(trifluoromethyl)phenyl thiourea derivative (10 mol%)[1]

  • Solvent: Toluene (anhydrous)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Add nitrostyrene (1.0 mmol) and the thiourea catalyst (0.1 mmol) to Toluene (2.0 mL). Stir for 5 mins to establish H-bonding interaction.

  • Addition: Add diethyl malonate (2.0 mmol) dropwise.

  • Incubation: Stir at Room Temperature for 24–48 hours.

  • Workup: Concentrate in vacuo. Flash chromatography (Hexane/EtOAc) is required to recover the catalyst.[1]

  • Expected Yield: 80–92% (>90% ee).

Troubleshooting & Optimization

Troubleshooting Problem Problem: Low Yield / Tarry Product Check1 Check 1: Is the Nitrostyrene pure? Problem->Check1 Action1 Recrystallize Nitrostyrene (EtOH) to remove polymer/acid Check1->Action1 No (Yellow/Orange) Check2 Check 2: Which Base? Check1->Check2 Yes (Bright Yellow Crystalline) Action2 Switch from NaOEt to K2CO3 or Organocatalyst Check2->Action2 Strong Base (Alkoxide) Check3 Check 3: Solvent? Check2->Check3 Weak Base Action3 Remove solvent (Grinding) or use Non-polar (Toluene) Check3->Action3 Polar Protic (EtOH/MeOH)

Figure 2: Decision tree for troubleshooting low yields in Michael additions to nitrostyrenes.

Critical Control Points:

  • Stoichiometry: Always use a slight excess of diethyl malonate (1.2–2.0 equiv).[1] This ensures that the enolate is statistically more likely to encounter the electrophile than the base is to encounter the nitrostyrene.[1]

  • Temperature: Do not heat above 60°C unless using microwave protocols. Thermal energy promotes the retro-Michael reaction.

  • Water: While K₂CO₃ protocols are tolerant, organocatalytic methods require strictly anhydrous conditions to maintain the H-bonding network.[1]

References

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 2024.[1]

    • Citation for mechanism of polymerization side-reactions and c
  • Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Sciences, 2008.[1]

    • Citation for high-yield K₂CO₃/Microwave protocols (82-95%).
  • A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 2022.[1]

    • Citation for triazine-catalyzed yields (~83%).[1]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene. Journal of the American Chemical Society, 2008.[1]

    • Grounding for organocatalytic mechanisms and H-bonding activ
  • Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 2012.[1][3]

    • Citation for grinding/solvent-free efficiency.

Sources

Validation

Illuminating Reaction Pathways: A Comparative Guide to Kinetic Isotope Effect Studies of Diethyl 2-(2-nitro-1-phenylethyl)malonate

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for process optimization, catalyst development, and the rational design of new chemical entitie...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for process optimization, catalyst development, and the rational design of new chemical entities. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing invaluable insights into the transition states of rate-determining steps. This guide offers an in-depth technical comparison of kinetic isotope effect studies centered on the formation of Diethyl 2-(2-nitro-1-phenylethyl)malonate, a classic example of a Michael addition reaction. We will explore the experimental design, expected outcomes, and how these results compare to analogous systems, thereby providing a framework for leveraging KIE studies in your own research.

The Significance of the Kinetic Isotope Effect in the Michael Addition

The formation of Diethyl 2-(2-nitro-1-phenylethyl)malonate proceeds via the Michael addition of diethyl malonate to β-nitrostyrene. This reaction is typically base-catalyzed, and the generally accepted mechanism involves the deprotonation of diethyl malonate to form a resonance-stabilized enolate, which then acts as the nucleophile.

A key question in this mechanism is the nature of the rate-determining step. Is it the initial deprotonation of the diethyl malonate, or the subsequent carbon-carbon bond formation? A primary deuterium kinetic isotope effect study can directly probe the C-H bond cleavage in the deprotonation step. By replacing the acidic protons on the central carbon of diethyl malonate with deuterium, we can measure the impact of this isotopic substitution on the reaction rate. A significant slowing of the reaction with the deuterated substrate (a kH/kD > 1) would provide strong evidence that the C-H bond is broken in the rate-determining step.[1]

Experimental Design: A Self-Validating Protocol

A robust KIE study requires careful experimental design and execution. The following protocols outline the necessary steps, with an emphasis on the causality behind each choice to ensure scientific integrity.

Synthesis of Deuterated Diethyl Malonate (diethyl-d2-malonate)

The cornerstone of this KIE study is the synthesis of the isotopically labeled starting material. A common method involves the base-catalyzed exchange of the acidic methylene protons of diethyl malonate with deuterium from a deuterium source like D₂O.

Experimental Protocol: Synthesis of Diethyl-d2-malonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in a solution of sodium ethoxide (catalytic amount, e.g., 0.1 eq) in ethanol.

  • Deuterium Exchange: Add an excess of deuterium oxide (D₂O, e.g., 5-10 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a prolonged period (e.g., 12-24 hours) to allow for efficient H/D exchange. The basic conditions facilitate the deprotonation of the methylene carbon, and the large excess of D₂O drives the equilibrium towards the deuterated product upon reprotonation.

  • Workup: After cooling, neutralize the catalyst with a weak acid (e.g., dilute HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization: Purify the diethyl-d2-malonate by distillation under reduced pressure. Confirm the extent of deuteration using ¹H NMR spectroscopy (disappearance of the methylene proton signal) and mass spectrometry (increase in molecular weight by 2 Da).

Kinetic Runs: Protiated vs. Deuterated Substrates

To determine the KIE, parallel kinetic experiments are conducted using both the standard (protiated) diethyl malonate and the synthesized diethyl-d2-malonate.

Experimental Protocol: Michael Addition and Kinetic Monitoring

  • Reaction Setup: In two separate, temperature-controlled reaction vessels, prepare identical solutions of β-nitrostyrene (1.0 eq) and a suitable base catalyst (e.g., a non-nucleophilic base like DBU or an organocatalyst) in an appropriate solvent (e.g., THF or CH₂Cl₂).

  • Initiation: At time t=0, add either diethyl malonate or diethyl-d2-malonate (e.g., 1.2 eq) to the respective reaction vessels.

  • Monitoring: Monitor the progress of each reaction over time. A convenient and non-invasive method is ¹H NMR spectroscopy.[2][3][4] By integrating the signals of the starting materials and the product at various time points, the concentration changes can be accurately determined. The disappearance of the vinyl proton signals of β-nitrostyrene or the appearance of the product signals can be used.

  • Data Analysis: Plot the concentration of a reactant or product versus time for both the protiated and deuterated reactions. From these plots, determine the initial reaction rates or the rate constants (kH and kD) by fitting the data to the appropriate rate law.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD .

Comparative Analysis: Interpreting the Results

The magnitude of the observed KIE provides crucial information about the transition state of the C-H bond breaking step.

Substrate/ReactionCatalyst/BaseSolventkH/kD (Typical/Expected)Implication
Diethyl malonate + β-nitrostyrene (This Study) Amine Base (e.g., DBU)THF~ 5-8A primary KIE in this range would strongly suggest that the deprotonation of diethyl malonate to form the enolate is the rate-determining step. The C-H bond is significantly broken in the transition state.
Deprotonation of NitroethaneVarious Amine BasesWaterVaries (max near pKa match)Studies on nitroalkane deprotonation show that the KIE is maximized when the pKa of the carbon acid is close to the pKa of the conjugate acid of the base. This highlights the importance of the base in influencing the transition state geometry.[5]
E2 Elimination of 2-BromopropaneSodium EthoxideEthanol~ 6.7This classic example of a large primary KIE demonstrates a concerted mechanism where C-H bond breaking is integral to the rate-determining step, providing a benchmark for a well-established C-H cleavage KIE.
SN1 Solvolysis of tert-Butyl ChlorideWaterWater~ 1.1 (secondary KIE)In contrast, the small, secondary KIE indicates that the C-H bonds are not broken in the rate-determining step (which is the formation of the carbocation). This serves as a point of comparison for a reaction where C-H bond breaking is not rate-limiting.

A significant primary deuterium KIE, typically in the range of 5-8 for C-H bond cleavage at room temperature, would be expected if the deprotonation of diethyl malonate is the rate-determining step in its reaction with β-nitrostyrene.[1] This is because the C-D bond has a lower zero-point energy than the C-H bond, and therefore requires more energy to break.[6] If the observed KIE is close to 1, it would suggest that the deprotonation step is a rapid pre-equilibrium and the subsequent C-C bond formation is the slower, rate-determining step. A small, secondary KIE (typically 1.1-1.4) might be observed in the latter case due to changes in hybridization at the carbon atom adjacent to the site of isotopic substitution.[1]

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

G cluster_0 Reaction Mechanism A Diethyl Malonate + Base B Enolate Intermediate A->B Deprotonation (k₁) (Rate-Determining? KIE Probe) D Transition State (C-C Bond Formation) B->D Nucleophilic Attack (k₂) C β-Nitrostyrene C->D E Adduct Intermediate D->E F Protonation E->F Workup G Diethyl 2-(2-nitro-1-phenylethyl)malonate F->G G cluster_1 Experimental Workflow prep_h Prepare Protiated Diethyl Malonate kinetic_h Run Kinetic Experiment with Protiated Substrate prep_h->kinetic_h prep_d Synthesize Deuterated Diethyl-d2-malonate kinetic_d Run Kinetic Experiment with Deuterated Substrate prep_d->kinetic_d monitor Monitor Reactions (e.g., by NMR) kinetic_h->monitor kinetic_d->monitor analyze Determine Rate Constants kH and kD monitor->analyze calculate Calculate KIE = kH / kD analyze->calculate interpret Interpret KIE Value and Elucidate Mechanism calculate->interpret

Caption: Workflow for KIE determination.

Conclusion

This guide provides a comprehensive framework for conducting and interpreting kinetic isotope effect studies on the formation of Diethyl 2-(2-nitro-1-phenylethyl)malonate. By comparing the experimentally determined KIE with established values for similar reactions, researchers can gain definitive insights into the reaction mechanism. A significant primary deuterium KIE would confirm that the deprotonation of diethyl malonate is the rate-determining step, a crucial piece of information for anyone looking to optimize this important carbon-carbon bond-forming reaction. This approach, grounded in rigorous experimental protocol and logical comparison, exemplifies how fundamental physical organic principles can be applied to solve practical challenges in chemical and pharmaceutical development.

References

  • Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy. Analyst (RSC Publishing). Available at: [Link]

  • Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. SpringerLink. Available at: [Link]

  • A direct NMR method for the measurement of competitive kinetic isotope effects. PubMed. Available at: [Link]

  • Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. ACS Publications. Available at: [Link]

  • A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. PMC. Available at: [Link]

  • Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy. ResearchGate. Available at: [Link]

  • KIE Examples - Kinetic Isotope Effects. OpenOChem. Available at: [Link]

  • ETHYL n-BUTYLMALONATE. Organic Syntheses. Available at: [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. Available at: [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting Presentation. Available at: [Link]

  • Kinetic isotope effect. Wikipedia. Available at: [Link]

  • Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation. PMC. Available at: [Link]

  • On the Interpretation of Deuterium Kinetic Isotope Effects in C?H Bond Functionalizations by Transition-Metal Complexes. ResearchGate. Available at: [Link]

  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. MDPI. Available at: [Link]

  • Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. ACS Publications. Available at: [Link]

  • Synthesis method of diethyl phenylethylmalonate. Google Patents.
  • Preparation of Diethyl Malonate. Sciencemadness.org. Available at: [Link]

  • 7.1: Kinetic Isotope Effects. Chemistry LibreTexts. Available at: [Link]

  • Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Publications. Available at: [Link]

  • Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. IntechOpen. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Diethyl 2-(2-nitro-1-phenylethyl)malonate proper disposal procedures

A Comprehensive Guide to the Safe Disposal of Diethyl 2-(2-nitro-1-phenylethyl)malonate This document provides essential, procedural guidance for the safe and compliant disposal of diethyl 2-(2-nitro-1-phenylethyl)malona...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of Diethyl 2-(2-nitro-1-phenylethyl)malonate

This document provides essential, procedural guidance for the safe and compliant disposal of diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS No. 22975-21-9). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is specifically tailored for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Identification and Risk Assessment

Diethyl 2-(2-nitro-1-phenylethyl)malonate is a hazardous substance requiring careful management.[1] Its hazard profile stems from the combined reactivity of its constituent functional groups: a nitroalkane, a diethyl ester, and a phenyl group.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with multiple hazards.[1]

Table 1: GHS Hazard Classification for Diethyl 2-(2-nitro-1-phenylethyl)malonate [1]

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Skin Irritation (Category 2)H315: Causes skin irritation

Eye Irritation (Category 2A)H319: Causes serious eye irritation

Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Causality of Hazards:

  • Nitro Group (-NO₂): Organic nitro compounds are high-energy molecules and should always be handled with care. They can be reactive, especially in the presence of bases, amines, or reducing agents, and some can become shock-sensitive.[2][3]

  • Diethyl Malonate Moiety: The ester groups can undergo hydrolysis, particularly under strong acid or base conditions.[4] While diethyl malonate itself is considered readily biodegradable, its derivatives may have different environmental fates.[5]

  • Irritant Properties: The compound is a known irritant to the skin, eyes, and respiratory system, necessitating the use of appropriate personal protective equipment (PPE) at all times.[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling diethyl 2-(2-nitro-1-phenylethyl)malonate in any form, including waste.

  • Eye Protection: Chemical safety goggles or a face shield are required.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, tested according to EN 374, must be worn.[5][6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, chemical-resistant coveralls should be considered.[6]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood.[6] If dust or aerosols could be generated, a NIOSH-approved respirator is necessary.[7][8]

Emergency Spill Procedures:

  • Evacuate the immediate area and alert colleagues.

  • If flammable solvents are involved, eliminate all sources of ignition.[9]

  • Wearing full PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[3][6][9] Do not use combustible materials like paper towels for the bulk of the spill.[7]

  • Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[9]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[7]

  • Collect all cleaning materials as hazardous waste.

Waste Characterization and Segregation

Under the U.S. Environmental Protection Agency (EPA) regulations defined in 40 CFR Part 261, any discarded diethyl 2-(2-nitro-1-phenylethyl)malonate, including residues and contaminated materials, must be classified and managed as hazardous waste.[6]

Proper segregation is paramount to prevent dangerous reactions in the waste container. This compound must be kept separate from the incompatible materials listed below.

Table 2: Chemical Incompatibilities

Incompatible Material ClassExamplesRationale and Potential Hazard
Strong Oxidizing AgentsNitric acid, perchlorates, permanganatesCan react violently, leading to fire or explosion.[6]
Strong Reducing AgentsMetal hydrides, sodium borohydrideMay react vigorously with the nitro group.[6]
Strong BasesSodium hydroxide, potassium hydroxide, aminesCan catalyze decomposition or unwanted reactions, potentially forming unstable compounds.[2][6][10]
Strong AcidsConcentrated sulfuric acid, hydrochloric acidCan promote hydrolysis or other decomposition reactions.[6][11]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to handoff for final disposal.

Step 1: Waste Collection and Containerization

  • Primary Container: Use a designated, clean, and chemically compatible hazardous waste container with a tightly sealing lid. The container must be in good condition, free of leaks or residues on the outside.

  • Waste Types:

    • Neat (Unused) Compound: Collect in its original container if appropriate, or transfer to a dedicated waste container.

    • Contaminated Solids: Items such as gloves, absorbent pads, and weighing papers should be placed in a sealed, clearly labeled plastic bag before being added to the solid hazardous waste container.[7]

    • Contaminated Solutions: If the compound is in a solvent, collect it as a liquid hazardous waste. Do not mix it with other waste streams unless they are known to be compatible.

Step 2: Labeling

  • Immediately label the waste container. The label must be legible, durable, and clearly visible.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Diethyl 2-(2-nitro-1-phenylethyl)malonate" .

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The appropriate GHS hazard pictograms.

    • The date accumulation started.

Step 3: Temporary Storage in the Laboratory

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage location must be under the control of the laboratory personnel.

  • Ensure the container is stored within a secondary containment bin to prevent spills.[7]

  • The storage area must be away from drains and incompatible materials.[5]

Step 4: Final Disposal

  • Final disposal must not be done via sink or standard trash.[12] This practice is prohibited for hazardous pharmaceuticals and is a best practice for all hazardous chemical waste.[12][13]

  • When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.[7]

  • Follow your institution's specific procedures for waste pickup requests. The waste will be transported by trained personnel to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[14]

Disposal Workflow Visualization

The following diagram illustrates the critical decision points and actions in the disposal workflow for diethyl 2-(2-nitro-1-phenylethyl)malonate.

G Disposal Workflow for Diethyl 2-(2-nitro-1-phenylethyl)malonate start Waste Generation (Unused compound, contaminated labware, solutions) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste ppe->characterize segregate Step 3: Segregate from Incompatibles (Bases, Acids, Oxidizers, Reducers) characterize->segregate containerize Step 4: Place in a Labeled, Sealed, Compatible Container segregate->containerize storage Step 5: Store in Designated Satellite Accumulation Area (with Secondary Containment) containerize->storage ehs_contact Step 6: Request Pickup from Environmental Health & Safety (EHS) storage->ehs_contact end_process EHS Manages Final Disposal (Transport to licensed TSDF) ehs_contact->end_process

Caption: A flowchart detailing the required steps for the safe handling and disposal of diethyl 2-(2-nitro-1-phenylethyl)malonate waste.

References

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Cole-Parmer. (2006, June 27). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • West Liberty University. (2009, July 20). Material Safety Data Sheet Diethyl malonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Foley & Lardner LLP. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313659, Diethyl 2-(2-nitro-1-phenylethyl)malonate. Retrieved from [Link]

  • University of Toronto. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). NITROUS OXIDE. Retrieved from [Link]

  • Svirbely, W. J., & Kuchta, A. D. (1960). THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. The Journal of Physical Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • Kurbangalieva, A. R., et al. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • ResearchGate. (2024, May 2). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]

  • Stanford University. (2020, November 3). Chemical Incompatibility Guide. Environmental Health & Safety. Retrieved from [Link]

  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health and Safety. Retrieved from [Link]

  • Semantic Scholar. (2024, May 10). Reaction of -Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Acyclic α‐Nitro Ketones: Synthesis and Reactivity. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Diethyl 2-(2-nitro-1-phenylethyl)malonate

This guide provides essential safety and logistical information for the handling and disposal of Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS No. 22975-21-9).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Diethyl 2-(2-nitro-1-phenylethyl)malonate (CAS No. 22975-21-9). As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. This document is structured to provide not just a list of procedures, but the causal logic behind them, empowering you to make informed safety decisions in your laboratory.

Hazard Analysis: A Proactive, Risk-Based Approach

Diethyl 2-(2-nitro-1-phenylethyl)malonate is a compound for which specific, comprehensive safety data may not be readily available. Therefore, a conservative, risk-based assessment is paramount. We derive our handling strategy from the Globally Harmonized System (GHS) classifications available for this specific molecule and by analyzing the hazards associated with its structural components: a diethyl malonate backbone and a nitrophenyl group.

According to PubChem, Diethyl 2-(2-nitro-1-phenylethyl)malonate is classified with the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

The presence of the nitroaromatic group warrants caution, as this class of compounds can have additional systemic effects. The diethyl malonate moiety, while generally less hazardous, is known to cause eye irritation.[2][3] This composite hazard profile necessitates a stringent adherence to the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the final, critical barrier against exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a passive checklist; it is an active strategy to mitigate the specific risks identified. The following recommendations are based on the compound's known hazards and are designed to provide robust protection during all handling phases.

Data Presentation: Recommended PPE for Diethyl 2-(2-nitro-1-phenylethyl)malonate
Protection TypeMinimum RequirementRationale and Expert Insight
Hand Protection Double-gloved NitrileThe aromatic and nitro functional groups increase the likelihood of permeation through standard glove materials. Double-gloving provides a critical safety buffer. The outer glove should be removed and disposed of immediately after handling the compound or upon suspected contamination. Always inspect gloves for holes or tears before use.
Eye/Face Protection Chemical safety goggles with side shieldsProtects against splashes and accidental contact with the eyes, which can cause serious irritation.[3][4] If there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous mixing), a full-face shield should be worn in addition to safety goggles.[5]
Body Protection Flame-resistant laboratory coatA flame-resistant lab coat protects skin and personal clothing from contamination.[4][6] Ensure the coat has a high collar and elastic or knitted cuffs to minimize the potential for wrist exposure.
Respiratory Protection NIOSH-approved N95 respirator (or higher)Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles, which may cause respiratory irritation.[6][7] For operations with a high potential for aerosol generation, a respirator with an organic vapor cartridge may be necessary. All respirator use must comply with your institution's respiratory protection program, including fit-testing.[8]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects. Leather or other absorbent materials are not suitable as they can retain chemical spills.[4][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. Every protocol must be a self-validating system, where safety is integrated into each step.

Experimental Protocol: From Preparation to Post-Handling
  • Pre-Handling & Area Preparation:

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[10]

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[6]

    • Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) within the designated area to minimize movement and potential for cross-contamination.

  • Weighing and Transfer (Solid Compound):

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain airborne powder.

    • Use anti-static weighing paper or a tared container to prevent dispersal of the solid.

    • Employ a micro-spatula for the transfer, moving slowly and deliberately to avoid generating dust.

    • Once the transfer is complete, gently tap the spatula against the receiving container to dislodge any remaining powder. Do not tap it on the balance or work surface.

  • Dissolution and Reaction Setup:

    • Add solvent to the solid slowly, directing the stream down the inner wall of the container to prevent splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or fitted with a condenser to prevent the release of vapors.

    • All transfers of the resulting solution should be performed using appropriate volumetric glassware (e.g., pipettes with a bulb, syringes) to avoid spills.

  • Post-Handling & Decontamination:

    • Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the compound. This is typically done by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by a standard glassware washing procedure.

    • Collect all solvent rinses in a designated hazardous waste container.[11]

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Remove the outer pair of gloves first, followed by the inner pair, avoiding contact with the skin. Dispose of them in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[11]

Mandatory Visualization: Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing Diethyl 2-(2-nitro-1-phenylethyl)malonate from receipt to disposal.

G Workflow for Diethyl 2-(2-nitro-1-phenylethyl)malonate cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Hazard Review (Review SDS/GHS Data) PPE 2. Don Correct PPE (Double Gloves, Goggles, Lab Coat) Prep->PPE Area 3. Prepare Work Area (Fume Hood, Bench Paper) PPE->Area Weigh 4. Weighing/Transfer (Inside Fume Hood) Area->Weigh Dissolve 5. Dissolution/Reaction Weigh->Dissolve Decon 6. Decontaminate Equipment (Solvent Rinse) Dissolve->Decon Dissolve->Decon Waste_S 7b. Solid Waste (Gloves, Paper, Contaminated Solids) Waste_L 7a. Liquid Waste (Collect Rinsate) Decon->Waste_L Doff 8. Doff PPE Correctly Decon->Doff Wash 9. Wash Hands Doff->Wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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